Pindolol-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKKSLKJUAGIC-SVMCCORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676113 | |
| Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185031-19-9 | |
| Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pindolol-d7: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pindolol-d7, a deuterated analog of the antihypertensive drug Pindolol. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and applications in analytical research, complete with experimental protocols and pathway diagrams.
Core Concepts: Introduction to this compound
This compound is a stable isotope-labeled form of Pindolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The increased mass of this compound allows for its clear differentiation from the unlabeled Pindolol in a mass spectrometer, ensuring accurate and precise quantification of the drug in biological matrices.
Pindolol itself is a non-selective β-adrenergic receptor antagonist and a 5-HT1A receptor antagonist.[1] It is clinically used to treat hypertension and other cardiovascular conditions.[2][3][4] The deuteration in this compound does not alter its chemical or biological activity, making it a perfect surrogate for the parent drug in analytical studies.
Chemical Structure
The chemical structure of this compound is identical to that of Pindolol, with the exception of the seven deuterium atoms on the isopropyl group.
IUPAC Name: 1-(1H-Indol-4-yloxy)-3-(isopropyl-d7-amino)propan-2-ol
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of Pindolol are well-documented. As this compound is used as an analytical standard, its properties in vivo are considered identical to those of Pindolol for the purpose of bioanalysis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1185031-19-9 | [5][6] |
| Molecular Formula | C₁₄H₁₃D₇N₂O₂ | [5][6] |
| Molecular Weight | 255.37 g/mol | [5] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [5] |
Pharmacokinetic Data (for Pindolol)
| Parameter | Value | Reference |
| Bioavailability | 50-95% | |
| Protein Binding | 40% | DrugBank Online |
| Metabolism | Hepatic (hydroxylation, glucuronidation, sulfate conjugation) | DrugBank Online |
| Half-life | 3-4 hours | |
| Excretion | 30-40% unchanged in urine | DrugBank Online |
Mechanism of Action and Signaling Pathways
Pindolol exerts its therapeutic effects through two primary mechanisms: antagonism of β-adrenergic receptors and antagonism of 5-HT1A serotonin receptors.
β-Adrenergic Receptor Blockade
Pindolol is a non-selective β-blocker, meaning it blocks both β1 and β2 adrenergic receptors. The blockade of these receptors, which are part of the G-protein coupled receptor (GPCR) family, leads to a downstream reduction in cyclic adenosine monophosphate (cAMP) levels.
-
β1 Receptor Blockade (Cardiac Tissue): Reduces heart rate, myocardial contractility, and blood pressure.
-
β2 Receptor Blockade (Smooth Muscle): Can lead to bronchoconstriction and vasoconstriction.
The following diagram illustrates the signaling pathway associated with β-adrenergic receptor antagonism by Pindolol.
Caption: Pindolol's antagonism of β-adrenergic receptors.
5-HT1A Receptor Antagonism
Pindolol also acts as an antagonist at 5-HT1A serotonin receptors. This action is particularly relevant in its off-label use as an adjunct therapy for depression. By blocking presynaptic 5-HT1A autoreceptors, Pindolol can enhance serotonergic neurotransmission.
The diagram below outlines the mechanism of 5-HT1A receptor antagonism.
Caption: Pindolol's antagonism of presynaptic 5-HT1A autoreceptors.
Experimental Protocols: Bioanalysis of Pindolol
This compound is primarily used as an internal standard for the quantification of Pindolol in biological samples. The following is a representative experimental protocol for the analysis of Pindolol in human plasma using UPLC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (concentration will depend on the expected range of Pindolol concentrations).
-
Vortex the sample for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 800 µL of water prior to injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 2 minutes, hold for 0.5 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Pindolol: 249.2 > 116.1This compound: 256.2 > 116.1 |
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the bioanalysis of Pindolol using this compound as an internal standard.
Caption: Workflow for the bioanalysis of Pindolol.
Conclusion
This compound is an indispensable tool for researchers and scientists involved in the quantitative analysis of Pindolol. Its stability and identical chemical behavior to the parent compound make it the gold standard for use as an internal standard in LC-MS/MS bioanalytical methods. This guide has provided a detailed overview of its properties, mechanism of action, and a practical experimental protocol to aid in its application in a laboratory setting. The provided diagrams offer a visual representation of the complex biological and analytical processes involved.
References
- 1. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supercritical fluid chromatography-tandem mass spectrometry for the enantioselective determination of propranolol and pindolol in mouse blood by serial sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Pindolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pindolol-d7, a deuterated analog of the non-selective beta-adrenergic antagonist and 5-HT1A receptor antagonist, Pindolol. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Pindolol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃D₇N₂O₂ | [1][2] |
| Molecular Weight | 255.36 g/mol | [2] |
| CAS Number | 1185031-19-9 | [2] |
| Appearance | White to Off-White Solid | |
| Melting Point | 160-162 °C | |
| Solubility | Slightly soluble in DMSO and Methanol. Practically insoluble in water. | [3] |
| Isotopic Purity | ≥ 98 atom % D | |
| Chemical Purity | ≥ 98% (by HPLC) | |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, based on established protocols for Pindolol and general principles of isotopic labeling and analytical chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-hydroxyindole. The key step involves the introduction of the deuterated isopropyl group.
Objective: To synthesize this compound with high isotopic and chemical purity.
Materials:
-
4-Hydroxyindole
-
Epichlorohydrin
-
Isopropylamine-d7
-
Sodium hydroxide
-
Toluene
-
Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification apparatus (e.g., column chromatography system)
Methodology:
-
Step 1: Synthesis of 4-(2,3-epoxypropoxy)indole.
-
Dissolve 4-hydroxyindole in a suitable solvent such as a mixture of water and a water-immiscible organic solvent (e.g., toluene).
-
Add a stoichiometric excess of epichlorohydrin and a base, such as sodium hydroxide, to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-(2,3-epoxypropoxy)indole.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Step 2: Amination with Isopropylamine-d7.
-
Dissolve the purified 4-(2,3-epoxypropoxy)indole in a suitable solvent such as ethanol or toluene.
-
Add a stoichiometric excess of Isopropylamine-d7 to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain crude this compound.
-
-
Step 3: Purification and Characterization.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve high chemical purity.
-
Characterize the final product to confirm its identity and purity using the analytical methods described below (Section 2.2), including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the incorporation and position of the deuterium atoms, and HPLC to determine chemical purity.
-
Analytical Methodologies
This method is adapted from a validated stability-indicating HPLC method for unlabeled Pindolol and is suitable for determining the chemical purity of this compound bulk material.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 20 mM sodium dihydrogen orthophosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a gradient or isocratic elution. A typical starting point is a 65:35 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
Method Validation Parameters (to be performed for this compound):
-
Specificity: Demonstrate that the method is able to separate this compound from potential impurities and degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range (e.g., 1-200 µg/mL).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of this compound.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
NMR spectroscopy is essential for confirming the structure of this compound and verifying the position and extent of deuterium incorporation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Expected ¹H NMR Spectral Features:
-
The characteristic signals for the aromatic protons of the indole ring and the protons of the propanol backbone will be present.
-
The signal corresponding to the isopropyl methine proton will be a singlet (or a very narrow multiplet) due to the absence of coupling to the deuterated methyl groups.
-
The signals for the isopropyl methyl protons will be absent or significantly reduced in intensity.
Expected ¹³C NMR Spectral Features:
-
The spectrum will show the characteristic signals for the carbon atoms of the Pindolol skeleton.
-
The signals for the deuterated isopropyl carbons will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will have a lower intensity compared to the corresponding signals in unlabeled Pindolol.
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and assessing its isotopic purity.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Methodology:
-
Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Expected Results:
-
The mass spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of this compound (approximately 256.20).
-
The isotopic distribution of the molecular ion cluster can be analyzed to confirm the incorporation of seven deuterium atoms and to calculate the isotopic purity.
-
Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which will differ from unlabeled Pindolol due to the presence of deuterium atoms on the isopropyl fragment. A characteristic neutral loss of deuterated propene (C₃H D₆) would be expected.
Signaling Pathways and Experimental Workflows
Pindolol exerts its pharmacological effects through its interaction with β-adrenergic and 5-HT1A receptors. The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound.
Signaling Pathways
Caption: this compound antagonism of the β-adrenergic receptor signaling pathway.
Caption: this compound antagonism of the 5-HT1A receptor signaling pathway.[1][4]
Experimental Workflow
Caption: General experimental workflow for the synthesis and application of this compound.
This guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and an overview of its mechanism of action. Researchers are encouraged to adapt and validate these methods for their specific applications.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Adrenoreceptors and nitric oxide in the cardiovascular system [frontiersin.org]
- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pindolol-d7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the in vitro mechanism of action of Pindolol. To date, specific in vitro pharmacological data for its deuterated analog, Pindolol-d7, is not available in the public domain. The information presented herein is based on the well-characterized profile of Pindolol. Deuteration is a common strategy to modify the pharmacokinetic properties of a drug, primarily by altering its metabolic rate. It is generally anticipated that the in vitro mechanism of action, including receptor binding affinity and functional activity, of this compound will be comparable to that of Pindolol, assuming the sites of deuteration are not directly involved in the drug-receptor interaction.
Core Mechanism of Action
Pindolol is a non-selective beta-adrenergic receptor antagonist, exhibiting what is known as intrinsic sympathomimetic activity (ISA). This dual-action profile means that while it blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β1- and β2-adrenergic receptors, it also partially activates these receptors. This partial agonism is particularly pronounced at the β2-adrenergic receptor subtype.
In addition to its interaction with adrenergic receptors, Pindolol is also recognized as a partial agonist at the serotonin 5-HT1A receptor. This interaction is a key area of research, particularly for its potential role in augmenting the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.
Quantitative Analysis of In Vitro Activity
The following table summarizes the available quantitative data for the in vitro activity of Pindolol at its primary molecular targets. This data provides a basis for comparing its affinity and potency across different receptor subtypes.
| Receptor Target | Ligand | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| β1-Adrenergic Receptor | (S)-Pindolol | Functional Assay (rate increase) | Isolated Rat Right Atrium | pKB | 9.81 | [1] |
| β2-Adrenergic Receptor | (S)-Pindolol | Functional Assay (relaxation) | Isolated Rat Uterus | pD2 | - | [1] |
| Maximal Effect (% of Isoprenaline) | 55% | [1] | ||||
| Serotonin 5-HT1A Receptor | (-)-Pindolol | Radioligand Binding Assay | CHO cells expressing human 5-HT1A | Ki | 6.4 nM | [2] |
| (-)-Pindolol | [35S]-GTPγS Functional Assay | CHO cells expressing human 5-HT1A | Efficacy (% of 5-HT) | 20.3% | [2] |
Note: pKB is the negative logarithm of the antagonist equilibrium dissociation constant. pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal response. Ki is the inhibition constant.
Signaling Pathways
The interaction of Pindolol with its target receptors initiates distinct downstream signaling cascades.
Beta-Adrenergic Receptor Signaling
At β1- and β2-adrenergic receptors, which are Gs-protein coupled, Pindolol acts as a partial agonist. It competes with endogenous agonists for receptor binding, and upon binding, it elicits a submaximal activation of adenylyl cyclase, leading to a controlled increase in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to a Gi-protein. As a partial agonist, Pindolol binding leads to a submaximal inhibition of adenylyl cyclase, resulting in a decrease in cAMP production. This is the basis for its modulatory effect on serotonergic neurotransmission.
Detailed Experimental Protocols
The following are representative protocols for key in vitro experiments used to characterize the mechanism of action of Pindolol.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines the methodology for determining the binding affinity of this compound for β-adrenergic and 5-HT1A receptors.
Detailed Steps:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic, β2-adrenergic, or 5-HT1A receptor are cultured to confluence.
-
Cells are harvested, washed, and then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The resulting pellet is washed and resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol for β-adrenergic receptors or [3H]-8-OH-DPAT for 5-HT1A receptors).
-
A range of concentrations of unlabeled this compound is added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., propranolol for β-receptors, serotonin for 5-HT1A).
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma or beta scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Partial Agonist Activity (EC50 and Emax) Determination
This protocol describes how to measure the functional effects of this compound on adenylyl cyclase activity via cAMP production.
Detailed Steps:
-
Cell Culture:
-
CHO cells stably expressing the human β1, β2, or 5-HT1A receptor are seeded into 96-well microplates and allowed to attach overnight.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
For assessing activity at Gs-coupled β-adrenergic receptors, cells are then stimulated with a range of concentrations of this compound.
-
For assessing activity at Gi-coupled 5-HT1A receptors, cells are co-stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) and a range of concentrations of this compound. The partial agonist activity of this compound will be observed as a concentration-dependent inhibition of the forskolin-stimulated cAMP production.
-
The stimulation is carried out for a defined period at a controlled temperature.
-
-
cAMP Detection:
-
The stimulation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay. These assays are based on competitive immunoassays.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to this compound is quantified by interpolating from the standard curve.
-
The data are plotted as cAMP concentration versus the logarithm of the this compound concentration to generate a dose-response curve.
-
The EC50 (the concentration of this compound that produces 50% of its maximal effect) is determined from the curve.
-
The maximal effect (Emax) is also determined and is often expressed as a percentage of the maximal response to a full agonist (e.g., isoprenaline for β-receptors, 5-HT for 5-HT1A receptors) to quantify the partial agonist activity.
-
Conclusion
This compound, as inferred from the extensive data on Pindolol, is a versatile pharmacological agent with a complex in vitro mechanism of action. Its primary interactions are as a non-selective partial agonist at β1- and β2-adrenergic receptors and as a partial agonist at the 5-HT1A serotonin receptor. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of this compound and other related compounds, enabling researchers to further elucidate their therapeutic potential. Future studies directly investigating this compound are warranted to confirm the assumptions based on its non-deuterated counterpart.
References
The Metabolic Fate of Deuterium-Labeled Pindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, utilized in the management of hypertension and angina pectoris.[1][2] Understanding the metabolic fate of a drug candidate is a cornerstone of drug development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. The use of stable isotope labeling, particularly with deuterium (²H), is a powerful technique in metabolic studies. Deuterium-labeled compounds are valuable tools for elucidating metabolic pathways, quantifying metabolites, and determining pharmacokinetic profiles without the complexities of radiolabeling. This technical guide provides a comprehensive overview of the metabolic fate of Pindolol, with a specific focus on the application and methodologies related to deuterium-labeled analogues. Although specific studies on the metabolic fate of deuterium-labeled Pindolol are not extensively available in the public domain, this guide synthesizes the known metabolic pathways of Pindolol and integrates the principles and experimental protocols applicable to studies involving its deuterated forms.
Pindolol Metabolism: Core Pathways
Pindolol undergoes extensive hepatic metabolism in humans, with approximately 60-65% of an administered dose being metabolized by the liver.[3] The primary metabolic transformations involve hydroxylation of the indole ring, followed by conjugation reactions to form more water-soluble compounds that can be readily excreted. The remaining 35-40% of the parent drug is excreted unchanged in the urine.[3][4]
The major metabolic pathways are:
-
Hydroxylation: The indole moiety of Pindolol is susceptible to aromatic hydroxylation, leading to the formation of hydroxylated metabolites.
-
Conjugation: The hydroxylated metabolites, as well as the parent Pindolol to a lesser extent, undergo phase II conjugation reactions. These include:
-
Glucuronidation: Formation of glucuronide conjugates.
-
Sulfation: Formation of ethereal sulfate conjugates.
-
These conjugated metabolites are polar and are efficiently eliminated via the kidneys.[1][3][4]
Quantitative Metabolic Profile
While specific quantitative data for deuterium-labeled Pindolol metabolites are not available, data from studies using unlabeled and radiolabeled Pindolol provide a strong indication of the expected metabolic profile.
| Compound | Percentage of Administered Dose | Matrix | Notes |
| Unchanged Pindolol | 35-40% | Urine | Excreted renally without metabolism.[3][4] |
| Metabolites (Total) | 60-65% | Urine | Primarily hydroxylated metabolites conjugated with glucuronic acid or sulfate.[3] |
| Biliary Excretion | 6-9% | Feces | A minor route of elimination for an intravenous dose.[4] |
Experimental Protocols
The following sections detail the methodologies that would be employed in a study investigating the metabolic fate of deuterium-labeled Pindolol.
Synthesis of Deuterium-Labeled Pindolol
The synthesis of deuterium-labeled Pindolol would typically involve the introduction of deuterium atoms at positions not susceptible to metabolic cleavage, to ensure the label is retained throughout the metabolic process. Common strategies include H-D exchange reactions catalyzed by metals like palladium.[5]
In Vivo Metabolism Study Protocol (Animal Model)
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: Administration of a single oral dose of deuterium-labeled Pindolol (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Sample Collection:
-
Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) collected from the tail vein into heparinized tubes. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at timed intervals (e.g., 0-12, 12-24, 24-48, and 48-72 hours).
-
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile (1:3 v/v), followed by centrifugation. The supernatant is collected and evaporated to dryness under nitrogen, then reconstituted for analysis.
-
Urine: Direct injection after dilution or solid-phase extraction (SPE) for cleanup and concentration of metabolites.
-
Feces: Homogenization in a suitable solvent (e.g., methanol/water), followed by extraction and cleanup using SPE.
-
-
Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
In Vitro Metabolism Study Protocol (Human Liver Microsomes)
-
Incubation Mixture:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
Deuterium-labeled Pindolol (e.g., 1 µM).
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Phosphate buffer (pH 7.4).
-
-
Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS.
Analytical Instrumentation and Conditions
-
HPLC System: A system capable of gradient elution (e.g., Agilent 1290 Infinity II).
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Sciex Triple TOF 6600).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan and product ion scan modes to identify and characterize the parent drug and its deuterated metabolites.
Visualizations
Metabolic Pathway of Pindolol
Caption: Metabolic pathway of Pindolol.
Experimental Workflow for In Vivo Metabolism Study
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
Pindolol-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercially Available Deuterated Pindolol for Scientific Applications
This technical guide provides a detailed resource for researchers, scientists, and drug development professionals on the commercially available deuterated analog of Pindolol, Pindolol-d7. This document outlines its chemical properties, lists prominent commercial suppliers, and presents a standardized experimental protocol for its application as an internal standard in bioanalytical assays. Furthermore, it visualizes the key signaling pathways of its non-deuterated counterpart, Pindolol, and illustrates a typical experimental workflow for pharmacokinetic studies.
Introduction to this compound
This compound is a stable isotope-labeled version of Pindolol, a non-selective beta-adrenergic receptor antagonist and a 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist. The seven hydrogen atoms on the isopropyl group of Pindolol are replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Pindolol in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.
Commercial Availability and Specifications
This compound is readily available from several reputable chemical suppliers that specialize in research chemicals and stable isotope-labeled compounds. The table below provides a summary of key specifications from various suppliers. Researchers are advised to request a certificate of analysis from the supplier for lot-specific details.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| BOC Sciences [] | 1185031-19-9 | C₁₄H₁₃D₇N₂O₂ | 255.37 | 95% by HPLC | 98% atom D |
| MedChemExpress | 1185031-19-9 | C₁₄H₁₃D₇N₂O₂ | 255.37 | ≥98% | Not Specified |
| Santa Cruz Biotechnology [2] | 1185031-19-9 | C₁₄H₁₃D₇N₂O₂ | 255.36 | Not Specified | Not Specified |
| Simson Pharma [3] | 1185031-19-9 | C₁₄H₁₃D₇N₂O₂ | 255.36 | Not Specified | Not Specified |
| Toronto Research Chemicals (TRC) | 1185031-19-9 | C₁₄H₁₃D₇N₂O₂ | 255.37 | Not Specified | Not Specified |
| Axios Research [4] | 1185031-19-9 | C₁₄H₁₃D₇N₂O₂ | 255.37 | Not Specified | Not Specified |
Experimental Protocol: Quantification of Pindolol in Human Plasma
The following protocol details a standard procedure for the quantification of Pindolol in human plasma using this compound as an internal standard (IS) by LC-MS/MS.
Materials and Reagents
-
Pindolol analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation
-
Thawing: Thaw frozen human plasma samples to room temperature.
-
Spiking: In a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to 100 µL of plasma. For calibration standards and quality control samples, add the corresponding Pindolol working solutions. For blank samples, add 10 µL of methanol.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pindolol: Q1 m/z 249.2 → Q3 m/z 116.1
-
This compound: Q1 m/z 256.2 → Q3 m/z 123.1
-
Signaling Pathways and Experimental Workflows
While this compound's primary role is as an internal standard, its biological activity is considered identical to that of Pindolol. The following diagrams illustrate the known signaling pathways of Pindolol and a typical experimental workflow where this compound would be utilized.
References
An In-depth Technical Guide to the Certificate of Analysis for Pindolol-d7
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Pindolol-d7 is a critical document that guarantees its identity, purity, and suitability for quantitative analytical applications. This guide provides a detailed explanation of a typical this compound CoA, including the interpretation of analytical data and the methodologies used for its determination. This compound is the deuterium-labeled version of Pindolol, an antagonist for β1/β2-adrenergic and 5-HT1A/1B receptors, widely used as an internal standard in clinical and preclinical mass spectrometry assays.[1]
Product Information and Physical Properties
This section of the CoA provides fundamental details about the this compound reference standard.
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | PA STI 073760[2] |
| CAS Number | 1185031-19-9[2] |
| Molecular Formula | C₁₄H₁₃D₇N₂O₂[2][3] |
| Molecular Weight | 255.37 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at 2-8°C, protect from light |
Analytical Data Summary
The core of the CoA is the summary of analytical tests performed to confirm the quality of the standard. The following tables present typical quantitative data found on a this compound CoA.
Table 2.1: Identity Confirmation
| Analytical Test | Methodology | Result |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) | [M+H]⁺ = 256.4, consistent with the deuterated structure |
| ¹H-NMR Spectroscopy | 400 MHz in DMSO-d₆ | Conforms to the structure of this compound |
| ¹³C-NMR Spectroscopy | 100 MHz in DMSO-d₆ | Conforms to the structure of this compound |
Table 2.2: Purity and Impurity Profile
| Analytical Test | Methodology | Result |
| Chemical Purity (HPLC) | Reversed-Phase HPLC with UV detection | 99.8% |
| Isotopic Purity | Mass Spectrometry | 99.5% Deuterium incorporation |
| Residual Solvents | Headspace GC-MS | <0.1% |
| Water Content | Karl Fischer Titration | 0.2% |
| Assay (as is) | qNMR or Mass Balance | 99.1% |
Experimental Protocols
Detailed methodologies are crucial for the end-user to understand the quality of the data presented.
Mass Spectrometry for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Protocol:
-
A dilute solution of this compound is prepared in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The solution is infused directly into the ESI source.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
A full scan mass spectrum is acquired to determine the monoisotopic mass.
-
The isotopic distribution is analyzed to calculate the deuterium incorporation percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the non-deuterated protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Protocol:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The sample is placed in an NMR tube.
-
¹H-NMR and ¹³C-NMR spectra are acquired.
-
The resulting spectra are compared to the known spectrum of Pindolol, accounting for the absence of signals from the deuterated positions.[5]
-
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound standard by separating it from any non-deuterated Pindolol and other impurities.[6]
-
Instrumentation: An HPLC system with a UV detector.
-
Protocol:
-
Column: C18 Inertsil ODS-3V (250 mm x 4.6 mm i.d.) or equivalent.[6]
-
Mobile Phase: A gradient mixture of 20 mM sodium dihydrogen orthophosphate (pH 4.0) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 205 nm.[6]
-
Injection Volume: 10 µL.
-
The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.
-
Visualized Workflow for Quality Control
The following diagram illustrates the typical workflow for the analysis and certification of a this compound reference standard.
Caption: Quality control workflow for this compound reference standard certification.
Interpretation of Signaling Pathways
While this compound itself is an analytical tool and not a therapeutic agent, its non-deuterated counterpart, Pindolol, has well-defined signaling pathways. Understanding these is crucial for researchers using Pindolol in biological systems. Pindolol acts as an antagonist at β-adrenergic and 5-HT1A/1B receptors.
Caption: Pindolol's antagonistic action on β-adrenergic and 5-HT1A/1B signaling pathways.
This guide provides a comprehensive overview of the critical information contained within a this compound Certificate of Analysis. By understanding the data, the methodologies used to generate it, and the quality control processes involved, researchers can confidently use this internal standard in their quantitative studies.
References
Isotopic Purity of Pindolol-d7: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds like Pindolol-d7 is critical for ensuring the accuracy and reliability of experimental results. This technical guide provides an in-depth analysis of the isotopic purity of this compound, including quantitative data, detailed experimental protocols for its determination, and a review of the signaling pathways in which it is commonly used.
This compound, a deuterated analog of the beta-adrenergic and serotonin 5-HT1A receptor antagonist Pindolol, is frequently employed as an internal standard in pharmacokinetic and metabolic studies. Its isotopic purity directly impacts the precision of analytical measurements.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species. While specific values can vary between batches and suppliers, the general specifications guarantee a high degree of deuterium incorporation. Below is a summary of available quantitative data from various suppliers.
| Supplier | Isotopic Purity Specification | Chemical Purity | Certificate of Analysis |
| LGC Standards | 99 atom % D[1] | min 98% | Available upon request[2] |
| Axios Research | High quality, meticulously characterized | Complies with regulatory standards | Comprehensive COA provided[3] |
| MedchemExpress | High purity | - | Available |
| Toronto Research Chemicals (TRC) | - | - | Available[2] |
| Cerilliant | High quality certified reference material | Verified by orthogonal methods | Comprehensive COA provided[4] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]
Mass Spectrometry (MS) Protocol
High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by differentiating between the various isotopologues of a molecule.[7][8]
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., LC-TOF or LC-Orbitrap).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
LC-HRMS Parameters (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer Mode: Full scan mode over a mass range of m/z 100-500.
-
Resolution: > 60,000 FWHM.
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Pindolol ([M+H]⁺) and the fully deuterated this compound ([M+7H]⁺).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(this compound) / (Area(Pindolol) + Area(this compound))] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed information about the sites and extent of deuteration.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg/mL).
¹H-NMR Parameters (Representative):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 5 seconds.
-
Acquisition Time: 2-4 seconds.
Data Analysis (¹H-NMR):
-
Identify the proton signals corresponding to the non-deuterated positions in the Pindolol molecule.
-
Identify any residual proton signals at the positions expected to be deuterated.
-
Integrate the signals of a non-deuterated proton (as an internal reference) and the residual proton signals at the deuterated sites.
-
Calculate the percentage of deuteration at each site.
²H-NMR Parameters (Representative):
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 128-512 scans.
-
Relaxation Delay: 1-2 seconds.
Data Analysis (²H-NMR):
-
Observe the deuterium signals, which will appear at chemical shifts corresponding to the deuterated positions.
-
The presence and integration of these signals confirm the locations of deuteration.
Signaling Pathways and Experimental Workflows
Pindolol exerts its pharmacological effects by acting as an antagonist at beta-adrenergic receptors and as a partial agonist/antagonist at serotonin 5-HT1A receptors.[9] Understanding these pathways is crucial for designing and interpreting experiments using this compound.
Beta-Adrenergic Receptor Signaling Pathway
Pindolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[10][11] The subsequent activation of Protein Kinase A (PKA) leads to various cellular responses.[12]
5-HT1A Receptor Signaling Pathway
Pindolol also acts on the 5-HT1A receptor, a subtype of serotonin receptor. This receptor is also a GPCR, but its activation typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), resulting in decreased cAMP levels.[13][14]
Experimental Workflow for Isotopic Purity Determination
The logical flow for assessing the isotopic purity of this compound involves a multi-step process from sample acquisition to data interpretation.
References
- 1. (±)-Pindolol-d7 (iso-propyl-d7) | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 1185031-19-9 | LGC Standards [lgcstandards.com]
- 3. Pindolol |Axios Research [axios-research.com]
- 4. Home - Cerilliant [cerilliant.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pindolol vs. Pindolol-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between Pindolol and its deuterated analog, Pindolol-d7. It provides a comprehensive overview of their chemical properties, mechanisms of action, and, most importantly, the critical role of this compound as an internal standard in bioanalytical applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies involving Pindolol.
Core Differences: An Overview
Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and is used clinically for the management of hypertension and angina pectoris.[1] this compound is a stable isotope-labeled version of Pindolol, where seven hydrogen atoms on the isopropylamino group have been replaced by deuterium atoms.[2][3] This seemingly subtle structural modification does not alter the pharmacological properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5]
The primary and most critical difference lies in their molecular weight. This mass difference is the cornerstone of this compound's utility in bioanalytical assays, allowing for its differentiation from the unlabeled Pindolol during mass spectrometric detection.
Quantitative Data Summary
The key quantitative differences between Pindolol and this compound are summarized in the tables below for easy comparison.
Table 1: Chemical and Physical Properties
| Property | Pindolol | This compound |
| Molecular Formula | C₁₄H₂₀N₂O₂[6] | C₁₄H₁₃D₇N₂O₂[2][3][7] |
| Molecular Weight | 248.32 g/mol [6] | ~255.37 g/mol [2] |
| Monoisotopic Mass | 248.1525 g/mol | 255.1965 g/mol |
| Key Structural Difference | Isopropylamino group with hydrogen atoms | Isopropylamino group with seven deuterium atoms |
Table 2: Pharmacokinetic Properties of Pindolol
| Parameter | Value |
| Bioavailability | 50-95%[8][9] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[8] |
| Plasma Half-life (t½) | 3-4 hours[8][9] |
| Volume of Distribution (Vd) | 2 L/kg[9] |
| Protein Binding | 40-60%[8] |
| Metabolism | Hepatic (hydroxylation, glucuronidation, sulfation)[8] |
| Excretion | 35-40% unchanged in urine[9] |
Mechanism of Action of Pindolol
Pindolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors.[10] This blockade of β1-receptors in the heart leads to a decrease in heart rate, myocardial contractility, and blood pressure. The antagonism of β2-receptors can lead to effects such as bronchoconstriction. A unique characteristic of Pindolol is its intrinsic sympathomimetic activity (ISA), which means it also partially activates beta-receptors.[10] This partial agonism can mitigate some of the adverse effects associated with beta-blockade, such as bradycardia.[10]
Pindolol also exhibits antagonist activity at the serotonin 5-HT1A receptor, which has led to its investigation as an adjunct therapy in the treatment of depression.[11]
Diagram of Pindolol's primary signaling pathways.
Experimental Protocols: Use of this compound as an Internal Standard
The most significant application of this compound is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting nature and similar ionization efficiency of the deuterated standard with the analyte of interest (Pindolol) allow for accurate quantification by correcting for variability in sample preparation and instrument response.
Below is a representative experimental protocol for the quantification of Pindolol in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
Workflow for sample preparation using protein precipitation.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass spectrometer is set to monitor specific precursor ion to product ion transitions for both Pindolol and this compound.
-
Pindolol Transition (Example): m/z 249.2 → 116.1
-
This compound Transition (Example): m/z 256.2 → 123.1
-
-
The area ratio of the Pindolol peak to the this compound peak is used to calculate the concentration of Pindolol in the unknown samples by referencing a calibration curve.
-
Conclusion
The key difference between Pindolol and this compound is the isotopic labeling of the latter, which results in a distinct and predictable increase in its molecular weight. This property makes this compound an indispensable tool in modern bioanalysis, enabling researchers to perform highly accurate and precise quantification of Pindolol in complex biological matrices. The use of stable isotope-labeled internal standards like this compound is a gold standard in pharmacokinetic and other drug development studies, ensuring the reliability and robustness of the generated data. This technical guide provides a foundational understanding for the effective application of these compounds in a research setting.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Pindolol [webbook.nist.gov]
- 4. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pindolol [webbook.nist.gov]
- 8. Pindolol - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Pindolol pharmacokinetics in relation to time course of inhibition of exercise tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pindolol-d7 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Pindolol-d7 as an internal standard (IS) in the quantitative analysis of pindolol and other analogous compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[1]
Introduction to Pindolol and the Role of an Internal Standard
Pindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension and angina pectoris.[2] Accurate and reliable quantification of pindolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. A deuterated standard such as this compound is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization behavior, thus correcting for matrix effects and other sources of variability.[3]
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of pindolol using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting pindolol from plasma samples.[4][5]
Materials:
-
Human plasma
-
Pindolol analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 200 µL of human plasma with 50 µL of the appropriate pindolol standard solution.
-
Add 50 µL of this compound internal standard working solution (e.g., 1.0 µg/mL in water) to all samples, calibration standards, and quality controls. For blank samples, add 50 µL of water.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 800 µL of water prior to injection into the LC-MS/MS system.
Figure 1: Protein Precipitation Workflow
Liquid Chromatography
A validated UPLC-MS/MS method for pindolol can be adapted for use with this compound.[4][6]
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 650 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Pindolol | 249.2 | 116.1 | 0.1 | 30 | 20 |
| This compound | 256.2 | 123.1 | 0.1 | 30 | 20 |
Note: The MRM transition for this compound is predicted based on the addition of 7 daltons to the parent mass and a corresponding shift in the fragment ion. Optimization of cone voltage and collision energy is recommended.
Figure 2: MRM Fragmentation Logic
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a bioanalytical method for pindolol using this compound as an internal standard, based on validated methods for the unlabeled compound.[2][4][6] Adherence to FDA and EMA guidelines for bioanalytical method validation is recommended.[6][7]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Model | Linear, 1/x weighting |
| Linear Range | 0.2 - 150 ng/mL in human plasma |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low QC | 0.6 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Mid QC | 75 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High QC | 120 | < 15 | < 15 | 85 - 115 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Acceptance criteria based on FDA guidelines.[7]
Table 3: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Pindolol | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Recovery should be consistent and reproducible across the concentration range.[7]
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of pindolol offers significant advantages in terms of accuracy and precision. The protocols and data presented here provide a robust framework for the development and validation of bioanalytical methods in regulated and research environments. Researchers should perform their own method validation to ensure compliance with relevant guidelines.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: High-Throughput Quantification of Pindolol-d7 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pindolol is a non-selective beta-adrenergic antagonist utilized in the management of hypertension and other cardiovascular conditions.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pindolol in human plasma, employing Pindolol-d7 as an internal standard to ensure accuracy and precision. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Pindolol and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Allow plasma samples to thaw to room temperature.
-
To 200 µL of plasma, add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 200 µL of the supernatant to a clean tube and dilute with 800 µL of water prior to injection.
Liquid Chromatography
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient: A linear gradient is optimized for the separation of Pindolol and this compound from endogenous plasma components. A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration.
Mass Spectrometry
-
MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
The MRM transitions for Pindolol and this compound are optimized by infusing standard solutions of each compound.
Results and Discussion
The developed LC-MS/MS method was validated according to regulatory guidelines. The validation assessed linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Quantitative Data Summary
The following table summarizes the performance characteristics of the method, with data compiled from published studies on Pindolol quantification.
| Validation Parameter | Pindolol |
| Linearity Range | 0.2 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
Conclusion
This application note presents a robust and sensitive LC-MS/MS method for the quantification of Pindolol in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalytical studies. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for regulated bioanalysis.
References
Application Notes and Protocols for Pindolol-d7 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pindolol-d7, a deuterated analog of the non-selective beta-blocker Pindolol, in pharmacokinetic (PK) and pharmacodynamic (PD) research. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key processes to facilitate understanding and implementation in a laboratory setting.
Introduction
Pindolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and is also a 5-HT1A receptor antagonist. It is utilized in the management of hypertension and has been investigated for its potential as an adjunctive therapy in the treatment of depression. In pharmacokinetic and pharmacodynamic studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the analyte in biological matrices. This compound, with deuterium atoms incorporated into the isopropyl group, serves as an ideal internal standard for bioanalytical assays involving Pindolol. Its chemical and physical properties are nearly identical to Pindolol, ensuring similar behavior during sample extraction and chromatographic separation, while its increased mass allows for distinct detection by mass spectrometry.
Pharmacokinetics of Pindolol
Pindolol is rapidly and well-absorbed after oral administration, with a bioavailability of 50-95%.[1] It undergoes hepatic metabolism, and both the parent drug and its metabolites are excreted primarily in the urine. The elimination half-life of Pindolol is typically 3 to 4 hours.[1]
Table 1: Pharmacokinetic Parameters of Pindolol in Humans
| Parameter | Value | Reference |
| Bioavailability | 50 - 95% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1] |
| Elimination Half-Life (t½) | 3 - 4 hours | [1] |
| Volume of Distribution (Vd) | 1.2 - 2 L/kg | [1] |
| Plasma Protein Binding | 40 - 60% | [1] |
Pharmacodynamics of Pindolol
Pindolol functions as a non-selective antagonist at β1 and β2-adrenergic receptors. This action leads to a reduction in heart rate, blood pressure, and cardiac output.[1] Additionally, Pindolol acts as a partial agonist/antagonist at the serotonin 5-HT1A receptor, a mechanism that has been explored for its antidepressant effects.[1]
Signaling Pathway of Pindolol's Beta-Adrenergic Blockade
The following diagram illustrates the signaling pathway affected by Pindolol's antagonism of beta-adrenergic receptors.
Caption: Pindolol competitively blocks catecholamine binding to β-adrenergic receptors.
Bioanalytical Method for Pindolol Quantification using this compound
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pindolol in human plasma, utilizing this compound as an internal standard.
Experimental Workflow
Caption: Bioanalytical workflow for Pindolol quantification in plasma.
Materials and Reagents
-
Pindolol analytical standard
-
This compound (CAS No: 1185031-19-9)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
The following are the proposed MRM transitions for Pindolol and this compound. The precursor ion ([M+H]+) for Pindolol (MW: 248.32 g/mol ) is m/z 249.3. For this compound (MW: 255.37 g/mol ), the precursor ion is m/z 256.4. The product ions are generated by collision-induced dissociation (CID) of the precursor ions.
| Compound | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| Pindolol | 249.3 | 116.1 | Optimized value |
| This compound | 256.4 | 116.1 | Optimized value |
Note: The product ion m/z 116.1 corresponds to the stable fragment of the indole moiety. The collision energy should be optimized for the specific instrument used.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | %Bias within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Matrix Effect | Consistent analyte response in the presence of matrix components |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration |
Conclusion
This compound is an effective and reliable internal standard for the quantification of Pindolol in biological matrices for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard minimizes analytical variability and enhances the accuracy and precision of the bioanalytical method. The provided protocols and information serve as a valuable resource for researchers in the field of drug metabolism and clinical pharmacology.
References
Application Notes and Protocols for Pindolol-d7 in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and an antagonist at serotonin 5-HT1A receptors.[1] These properties make it a valuable tool in cardiovascular and neuroscience research. Pindolol-d7, a deuterated analog of pindolol, serves as an ideal internal standard for the quantitative analysis of pindolol in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in pharmacokinetic and pharmacodynamic studies by correcting for variability during sample preparation and analysis.
These application notes provide detailed protocols for the use of this compound as an internal standard in preclinical animal model studies designed to investigate the pharmacokinetics and physiological effects of pindolol.
Key Applications
-
Pharmacokinetic (PK) Studies: Accurate determination of pindolol concentration in plasma, serum, and tissue homogenates to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.
-
Pharmacodynamic (PD) Studies: Correlation of pindolol plasma concentrations with its physiological effects, such as changes in heart rate, blood pressure, and neurotransmitter levels.
-
Bioequivalence Studies: Comparison of the bioavailability of different pindolol formulations.
Quantitative Data Summary
The following tables summarize key quantitative parameters for pindolol from various in vivo animal studies. This compound is instrumental in obtaining such precise measurements.
Table 1: Pharmacokinetic Parameters of Pindolol in Various Animal Species
| Parameter | Mouse | Rat | Dog | Rhesus Monkey | Human |
| Bioavailability (%) | - | 1-2 (low dose) | 40 (low dose) | - | 50-95[1] |
| Tmax (hours) | - | 1-2 (0.4 mg/kg, oral)[2] | 1-2 (0.4 mg/kg, oral)[2] | Slower than rat/dog | 1-2[1] |
| Elimination Half-life (hours) | - | - | 3 | - | 3-4[1] |
| Volume of Distribution (L/kg) | - | - | - | - | 2-3[1] |
| Primary Route of Excretion | - | Biliary[2] | Fecal and Urinary[2] | Renal[2] | Renal and Fecal |
Table 2: Reported Doses of Pindolol in Animal Models
| Animal Model | Application | Route of Administration | Dose Range | Reference |
| Rat (DOCA/saline hypertensive) | Hypotensive effects | Oral | 10-50 µg/kg | [3] |
| Rat (Pithed) | Hypotensive effects | - | 1.0 mg/kg | [4] |
| Rat | In vivo microdialysis | Intraperitoneal (IP) | 15 mg/kg | [5] |
| Mouse | Binge-like ethanol consumption | - | - | [6] |
Signaling Pathways of Pindolol
Pindolol exerts its effects through two primary signaling pathways:
-
β-Adrenergic Receptor Pathway: As a non-selective β-blocker with intrinsic sympathomimetic activity, pindolol competes with catecholamines (epinephrine and norepinephrine) for binding to β1 and β2-adrenergic receptors. This leads to a reduction in downstream signaling, including the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. This action results in decreased heart rate and blood pressure.[1]
-
5-HT1A Receptor Pathway: Pindolol acts as an antagonist at presynaptic 5-HT1A autoreceptors, which are involved in a negative feedback loop controlling serotonin (5-HT) release. By blocking these autoreceptors, pindolol can increase the synaptic concentration of 5-HT, a mechanism explored for its potential to augment the effects of antidepressant medications.[7]
Experimental Protocols
Protocol 1: In Vivo Administration of Pindolol and Sample Collection for Pharmacokinetic Analysis in Rats
This protocol describes the oral administration of pindolol to rats and the subsequent collection of blood samples for pharmacokinetic analysis, using this compound as an internal standard.
Materials:
-
Pindolol
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
This compound solution (for internal standard)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Pindolol Formulation: Prepare a homogenous suspension of pindolol in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of pindolol to each rat via oral gavage. A typical dose for pharmacokinetic studies in rats is in the range of 1-10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.
Protocol 2: Bioanalytical Method for Pindolol Quantification in Rat Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol provides a general procedure for the quantification of pindolol in plasma samples using a deuterated internal standard. Method optimization and validation are required for specific instrumentation and laboratory conditions.
Materials:
-
Rat plasma samples from Protocol 1
-
This compound (internal standard solution, e.g., 100 ng/mL in methanol)
-
Pindolol standard solutions for calibration curve
-
Acetonitrile
-
Formic acid
-
Water (UPLC-grade)
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
UPLC column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions (Example for Pindolol and this compound):
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Pindolol: m/z 249.2 → 116.1
-
This compound: m/z 256.2 → 116.1 (or other appropriate fragment)
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of pindolol to this compound against the concentration of the calibration standards.
-
Determine the concentration of pindolol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypotensive effect of bopindolol in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antihypertensive drug pindolol attenuates long-term but not short-term binge-like ethanol consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Pindolol-d7 Dosing Solutions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Pindolol-d7 solutions intended for a range of research applications, including in vivo and in vitro studies. This compound, a deuterated analog of Pindolol, is frequently utilized as an internal standard in pharmacokinetic studies and as a tool for investigating the pharmacology of beta-adrenergic and serotonin receptors.
Physicochemical Properties and Solubility
This compound is an isotopic form of Pindolol, a non-selective beta-adrenergic antagonist and a 5-HT1A receptor antagonist.[1][2] While specific solubility data for this compound is not extensively published, its physicochemical properties are considered to be nearly identical to those of Pindolol. Pindolol is a crystalline solid.[3]
The solubility of Pindolol in various solvents is summarized in the table below. This data can be used as a strong guideline for the preparation of this compound solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | ~15 mg/mL | An alternative organic solvent for stock solutions. |
| Ethanol | ~5 mg/mL | Soluble, but to a lesser extent than DMSO and DMF. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous solutions, initial dissolution in DMSO is recommended before dilution with a buffer.[3] |
| Water | Sparingly soluble | Direct dissolution in aqueous buffers is challenging. |
Storage and Stability: this compound, as a solid, should be stored as per the manufacturer's recommendations, typically at -20°C for long-term stability.[4] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] It is advisable to prepare fresh aqueous working solutions for daily use and to protect all solutions from light.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various applications.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20.8 mg/mL as a starting point).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting containers.
Protocol 2: Preparation of this compound Dosing Solution for In Vivo Studies
This protocol provides examples of vehicle formulations for preparing this compound solutions for administration to animal models. The final concentration should be adjusted based on the desired dose (mg/kg) and the dosing volume for the specific animal model.
Example Formulations for Injectable Solutions:
| Formulation | Composition | Preparation Steps |
| A: DMSO/PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Add this compound stock solution (in DMSO) to PEG300 and mix. 2. Add Tween-80 and mix. 3. Add saline to the final volume and mix until a clear solution is formed.[4] |
| B: DMSO/SBE-β-CD/Saline | 10% DMSO, 20% SBE-β-CD in Saline | 1. Prepare a 20% (w/v) solution of SBE-β-CD in saline. 2. Add the this compound stock solution (in DMSO) to the SBE-β-CD solution and mix.[4] |
| C: DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | 1. Add the this compound stock solution (in DMSO) to corn oil and mix thoroughly.[4] |
Important Considerations for In Vivo Dosing:
-
It is recommended to prepare fresh dosing solutions on the day of the experiment.[4]
-
The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral) and the specific experimental requirements.
-
Typical doses of Pindolol in animal studies have ranged from µg/kg to mg/kg depending on the species and the intended pharmacological effect. For instance, doses of 10-50 µg/kg (oral) have been used in rats, while a 32 mg/kg (intraperitoneal) dose has been used in mice.
Protocol 3: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol outlines the preparation of working solutions for treating cells in culture. A key consideration is to minimize the final concentration of DMSO to prevent cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the culture medium is well below cytotoxic levels, typically less than 0.5%, with a preferred concentration of 0.1% or lower.
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Add the prepared working solutions to the cell cultures.
Protocol 4: Preparation of this compound Standards for Mass Spectrometry Analysis
This protocol is for the preparation of calibration standards and quality control samples in a biological matrix (e.g., plasma) for quantitative analysis by LC-MS/MS.
Materials:
-
This compound stock solution (in a suitable solvent like methanol or acetonitrile)
-
Control biological matrix (e.g., drug-free plasma)
-
Acetonitrile (for protein precipitation)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a series of spiking solutions of this compound at different concentrations by diluting the stock solution with water or a suitable solvent.
-
Spike a known volume of the control biological matrix (e.g., 200 µL of plasma) with a small volume of each spiking solution (e.g., 50 µL) to create calibration standards and quality control (QC) samples at the desired concentrations.
-
To precipitate proteins, add a sufficient volume of cold acetonitrile (e.g., 600 µL).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 13,000 rpm) for a specified time (e.g., 5 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be further diluted with water before injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Pharmacological targets of this compound.
References
Application of Pindolol-d7 in Drug Metabolism Studies: A Detailed Guide for Researchers
Introduction
Pindolol-d7, a deuterated analog of the non-selective beta-adrenergic antagonist Pindolol, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of Pindolol in various biological matrices. This application note provides detailed protocols and data for the use of this compound in such studies, catering to researchers, scientists, and drug development professionals. The inclusion of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring the reliability of the analytical method.
Physicochemical Properties and Rationale for Use
This compound is structurally identical to Pindolol, with the exception of seven hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher mass, which is readily distinguishable by a mass spectrometer, without significantly altering its chemical and physical properties. This characteristic makes it an ideal internal standard for quantitative analysis.
Key Advantages of Using this compound as an Internal Standard:
-
Similar Extraction Recovery: this compound exhibits nearly identical extraction efficiency from biological matrices as the parent drug, Pindolol.
-
Co-elution with Analyte: Due to its similar physicochemical properties, this compound co-elutes with Pindolol during chromatographic separation, which is crucial for compensating for matrix effects.
-
Correction for Ionization Variability: It effectively corrects for fluctuations in the ionization efficiency of the mass spectrometer source.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the bioanalytical method.
Quantitative Analysis of Pindolol using this compound
A robust and sensitive UPLC-MS/MS method can be employed for the quantification of Pindolol in biological matrices, such as human plasma, using this compound as an internal standard. The following sections detail the experimental protocol and present typical quantitative data.
Experimental Protocol: UPLC-MS/MS Method
This protocol is adapted from established methods for the analysis of beta-blockers in biological fluids.
2.1.1. Materials and Reagents
-
Pindolol and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
2.1.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pindolol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Pindolol stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
2.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).
2.1.4. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
2.1.5. MRM Transitions
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pindolol | 249.2 | 116.1 | 35 | 20 |
| This compound | 256.2 | 123.1 | ~35 | ~20 |
Note: The MRM transition for this compound is predicted based on the fragmentation of Pindolol. The precursor ion is shifted by +7 Da due to the seven deuterium atoms. The major fragment at m/z 116.1 in Pindolol corresponds to the isopropylamino-propan-2-ol side chain. In this compound, this side chain would also contain the deuterium atoms, resulting in a fragment ion at m/z 123.1. The cone voltage and collision energy for this compound should be optimized but are expected to be similar to those for Pindolol.
Method Validation and Quantitative Data
A bioanalytical method using a stable isotope-labeled internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation data for a Pindolol assay.
Table 1: Calibration Curve for Pindolol in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Pindolol/Pindolol-d7) | % Accuracy | % CV |
| 0.2 | 0.015 | 98.5 | 4.2 |
| 0.5 | 0.038 | 101.2 | 3.1 |
| 1.0 | 0.075 | 100.5 | 2.5 |
| 5.0 | 0.378 | 99.8 | 1.8 |
| 10.0 | 0.752 | 100.1 | 1.5 |
| 50.0 | 3.76 | 99.5 | 1.9 |
| 100.0 | 7.51 | 100.3 | 2.3 |
| 150.0 | 11.28 | 99.9 | 2.8 |
| Linear Range: 0.2 - 150 ng/mL, Correlation Coefficient (r²): >0.995 |
Table 2: Precision and Accuracy for Pindolol in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.2 | 0.198 ± 0.011 | 99.0 | 5.6 | 0.205 ± 0.015 | 102.5 | 7.3 |
| Low QC | 0.6 | 0.612 ± 0.025 | 102.0 | 4.1 | 0.589 ± 0.031 | 98.2 | 5.3 |
| Mid QC | 75.0 | 74.25 ± 2.97 | 99.0 | 4.0 | 76.50 ± 3.83 | 102.0 | 5.0 |
| High QC | 120.0 | 118.8 ± 4.16 | 99.0 | 3.5 | 122.4 ± 5.51 | 102.0 | 4.5 |
| LLOQ: Lower Limit of Quantification |
Pindolol Metabolism and the Role of this compound
Pindolol is extensively metabolized in humans, with approximately 60-65% of an administered dose being converted to metabolites.[1] The primary metabolic pathways are hydroxylation of the indole ring, followed by conjugation with glucuronic acid or sulfate.[1]
Pindolol Metabolic Pathway
Application of this compound in "Metabolic Switching" Studies
Deuteration at specific sites of a drug molecule can sometimes alter the rate of metabolism at that site, a phenomenon known as the kinetic isotope effect. This can lead to "metabolic switching," where the drug is metabolized through alternative pathways. While specific studies on the metabolism of this compound are not widely available, it can be used in metabolic stability assays to investigate if deuteration affects its metabolic profile compared to the non-deuterated parent drug.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of Pindolol using this compound as an internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Pindolol in drug metabolism studies. Its use as an internal standard in LC-MS/MS methods provides reliable data for pharmacokinetic and bioequivalence studies. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of drug development. The robust nature of methods employing stable isotope-labeled internal standards ensures high-quality data that can be confidently used for regulatory submissions and to further the understanding of Pindolol's metabolic fate.
References
Application Notes and Protocols for Pindolol-d7 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pindolol-d7 in receptor binding assays, specifically targeting beta-adrenergic receptors. This document outlines the theoretical background, detailed experimental protocols, data analysis procedures, and expected outcomes.
Introduction
Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. It is widely used in research and clinical settings. This compound is a deuterated analog of Pindolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution can offer advantages in drug metabolism and pharmacokinetic studies. In receptor binding assays, this compound can be used as a competitor to determine the binding affinity of other unlabeled ligands or to characterize the receptor's properties. Deuteration can potentially alter the binding affinity of a ligand due to changes in hydrogen bonding strength, and therefore, it is crucial to characterize the binding of this compound specifically.[1][2]
This document provides protocols for both saturation and competitive receptor binding assays to characterize the interaction of this compound with beta-adrenergic receptors.
Data Presentation
Table 1: Binding Affinities of Pindolol and Related Compounds for Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| Pindolol | β1 | [3H]CGP-12177 | COS-7 cells | - | 8.17 ± 0.15 | |
| Pindolol | β2 | [3H]CGP-12177 | COS-7 cells | - | - | |
| Pindolol | 5-HT1A | [3H]WAY-100635 | Human Dorsal Raphe | 8.9 ± 1.1 | - | |
| Pindolol | 5-HT1A | [3H]WAY-100635 | Human Hippocampus | 14.4 ± 1.5 | - |
Table 2: Representative Effect of Deuteration on Ligand Binding Affinity (Histamine H2 Receptor)
| Ligand | Condition | pIC50 | Fold Change in IC50 | Reference |
| Histamine | Control | 7.25 ± 0.11 | - | [1] |
| Histamine | Deuterated | 7.80 ± 0.16 | ~3.5 (increase in affinity) | [1] |
| 2-Methylhistamine | Control | 8.38 ± 0.13 | - | [1] |
| 2-Methylhistamine | Deuterated | 6.85 ± 0.16 | ~33.9 (decrease in affinity) | [1] |
This table illustrates that deuteration can significantly alter binding affinity, either increasing or decreasing it, depending on the specific ligand-receptor interaction.[1][2]
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions containing beta-adrenergic receptors.
Materials:
-
Tissue (e.g., rat heart, lung) or cultured cells expressing beta-adrenergic receptors
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
Procedure:
-
Excise and wash the tissue in ice-cold lysis buffer. For cultured cells, wash with PBS and harvest.
-
Mince the tissue and homogenize in 10 volumes of ice-old lysis buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[3]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. A common radioligand for beta-adrenergic receptors is [125I]iodocyanopindolol.
Materials:
-
Membrane preparation (from Protocol 1)
-
Radioligand: [125I]iodocyanopindolol (specific activity ~2000 Ci/mmol)
-
Non-specific binding control: Propranolol (10 µM)
-
Binding Buffer
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Add a range of concentrations of [125I]iodocyanopindolol (e.g., 1-500 pM) to the wells.
-
For non-specific binding wells, add 10 µM propranolol.
-
Add the membrane preparation (typically 20-50 µg of protein per well) to initiate the binding reaction. The final assay volume is typically 250 µL.[4]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[4]
-
Terminate the assay by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[4]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Protocol 3: Competitive Radioligand Binding Assay with this compound
This assay is used to determine the inhibition constant (Ki) of this compound.
Materials:
-
Membrane preparation (from Protocol 1)
-
Radioligand: [125I]iodocyanopindolol (at a concentration equal to its Kd)
-
Competitor: this compound (a range of concentrations, e.g., 10-11 to 10-5 M)
-
Non-specific binding control: Propranolol (10 µM)
-
Binding Buffer
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Add a fixed concentration of [125I]iodocyanopindolol (at its Kd value determined from the saturation assay) to all wells.
-
Add increasing concentrations of this compound to the competitor wells.
-
For non-specific binding wells, add 10 µM propranolol.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate, filter, and measure radioactivity as described in the saturation assay protocol.
-
Analyze the data to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for Membrane Preparation.
References
- 1. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands | PLOS One [journals.plos.org]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pindolol-d7 Signal Suppression in LC-MS
Welcome to the technical support center for troubleshooting issues related to Pindolol-d7 signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound?
Signal suppression, a type of matrix effect, is a common phenomenon in LC-MS that leads to a decreased response of the analyte of interest, in this case, this compound.[1][2] This occurs when co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] Since this compound is a deuterated internal standard (IS), its primary role is to correct for variations during sample preparation and analysis.[3][4] Signal suppression can compromise the accuracy and precision of quantitative analyses if the suppression effect on this compound is different from that on the non-labeled Pindolol.
Q2: What are the primary causes of signal suppression for this compound?
The main causes of signal suppression for this compound are similar to those for other analytes in LC-MS and are primarily related to matrix effects:
-
Competition for Ionization: When this compound and matrix components co-elute, they compete for the available charge in the ion source. If matrix components are at a higher concentration or have a higher ionization efficiency, they can reduce the number of ions formed from this compound.[1]
-
Changes in Droplet Properties (in Electrospray Ionization - ESI): High concentrations of non-volatile matrix components can alter the physical properties of the droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the release of gas-phase this compound ions.[1]
-
Co-precipitation: Non-volatile materials in the sample matrix can co-precipitate with this compound, preventing it from being efficiently ionized.[1]
Q3: How can I detect signal suppression affecting my this compound internal standard?
Several methods can be used to identify and quantify the extent of signal suppression:
-
Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where suppression occurs.[1] A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of this compound indicates the retention times where ion suppression is occurring.[3]
-
Matrix Effect Evaluation: This quantitative approach involves comparing the response of this compound in a pure solution to its response when spiked into a pre-extracted blank matrix sample. The percentage of matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound signal suppression.
Problem: Inconsistent or low this compound signal.
Step 1: Investigate Sample Preparation
Inadequate sample cleanup is a primary source of matrix effects.[2]
-
Recommendation: Enhance your sample preparation method to remove interfering matrix components.
| Sample Preparation Technique | Description | Potential Impact on Signal Suppression |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[5] | Can be effective but may not remove other matrix components like phospholipids, which are known to cause ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubility in two immiscible liquids. | Generally provides cleaner extracts than PPT, leading to reduced signal suppression. |
| Solid-Phase Extraction (SPE) | A highly selective method that can effectively remove interfering compounds while concentrating the analyte.[2] | Considered one of the most effective techniques for minimizing matrix effects and reducing signal suppression. |
Step 2: Optimize Chromatographic Conditions
Chromatographic separation of this compound from matrix interferences is crucial.[2]
-
Recommendation: Modify your LC method to improve the resolution between this compound and co-eluting matrix components.
| Chromatographic Parameter | Troubleshooting Action | Expected Outcome |
| Column Chemistry | Try a different column chemistry (e.g., C18, Phenyl-Hexyl, HILIC).[1] | Alters the retention and elution profile of both this compound and matrix components, potentially separating them. |
| Mobile Phase Gradient | Adjust the gradient slope or duration. | Can improve the separation of this compound from interfering compounds. |
| Flow Rate | Optimize the flow rate. | Can affect chromatographic efficiency and resolution. |
Step 3: Evaluate and Adjust Mass Spectrometer Parameters
Instrument settings can sometimes be adjusted to minimize the impact of matrix effects.
-
Recommendation: Optimize the ion source parameters.
| MS Parameter | Troubleshooting Action | Rationale |
| Ion Source Temperature | Optimize the gas temperature. | Can affect the efficiency of desolvation and ionization. |
| Nebulizer Gas Flow | Adjust the nebulizer gas pressure. | Influences droplet formation and solvent evaporation. |
| Capillary Voltage | Optimize the ESI needle voltage. | Affects the efficiency of the electrospray process. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the analytical column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow.
-
Start the syringe pump to continuously infuse the this compound standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Allow the system to equilibrate until a stable, constant signal for this compound is observed in the mass spectrometer.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.
-
-
Data Analysis:
-
Examine the chromatogram of the infused this compound. A consistent, flat baseline indicates no ion suppression. A dip in the baseline indicates regions of ion suppression.
-
Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
References
Technical Support Center: Optimizing Chromatographic Separation of Pindolol and Pindolol-d7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Pindolol and its deuterated analog, Pindolol-d7. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of Pindolol and this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Pindolol and/or this compound | 1. Column Overload: Injecting too concentrated a sample can lead to peak tailing. 2. Secondary Interactions: Silanol groups on the column packing can interact with the basic amine group of Pindolol, causing tailing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Pindolol and influence peak shape. 4. Column Degradation: Loss of stationary phase or accumulation of contaminants can lead to poor peak shapes. | 1. Dilute the sample and reinject. 2. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 pH units below the pKa of Pindolol (pKa ≈ 9.5) to ensure it is fully protonated. 4. Replace the column with a new one of the same type. |
| Co-elution or Poor Resolution of Pindolol and this compound | 1. Inadequate Chromatographic Conditions: The mobile phase composition or gradient may not be optimal for separating the analyte and its deuterated internal standard. 2. Isotope Effect: While generally minimal in LC, a slight difference in retention time between the analyte and its deuterated analog can occur. | 1. Optimize the mobile phase: Adjust the organic modifier concentration or the gradient slope. A shallower gradient can often improve resolution. 2. Adjust the flow rate: A lower flow rate can sometimes improve resolution. 3. Select a different column: A column with a different stationary phase chemistry may provide better selectivity. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal Mass Spectrometry (MS) Parameters: Ionization source settings, collision energy, and other MS parameters may not be optimized. 2. Sample Loss During Preparation: Inefficient extraction or protein precipitation can lead to low recovery. 3. Matrix Effects: Components in the biological matrix can suppress the ionization of the analytes. | 1. Optimize MS parameters: Perform a tuning and optimization of the MS settings for both Pindolol and this compound. 2. Validate the sample preparation method: Assess the recovery of the analytes at each step of the sample preparation process. 3. Employ a more effective sample cleanup method, such as solid-phase extraction (SPE), or use a matrix-matched calibration curve. |
| High Background Noise in the Chromatogram | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can contribute to high background noise. 2. Contaminated LC System: Build-up of contaminants in the injector, tubing, or column can leach out during analysis. 3. Bleed from the Column: The stationary phase of the column may be degrading and "bleeding" into the mobile phase. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Flush the LC system with a strong solvent (e.g., isopropanol) to remove contaminants. 3. Condition the column according to the manufacturer's instructions or replace it if it is old or has been used extensively. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Performance: Inconsistent mobile phase delivery can lead to shifting retention times. 2. Changes in Column Temperature: Variations in ambient temperature can affect retention times. 3. Mobile Phase Composition Changes: Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time. | 1. Purge and prime the LC pumps to ensure consistent solvent delivery. 2. Use a column oven to maintain a constant and stable temperature. 3. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Pindolol analysis?
A1: this compound is a stable isotope-labeled version of Pindolol. It is an ideal internal standard because it has nearly identical chemical and physical properties to Pindolol, meaning it behaves similarly during sample preparation and chromatographic separation. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from Pindolol by a mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: What are the key considerations for developing a robust LC-MS/MS method for Pindolol and this compound?
A2: Key considerations include:
-
Chromatographic Separation: Achieving baseline separation of Pindolol from endogenous matrix components is crucial. While complete separation of Pindolol and this compound is not always necessary with MS/MS detection, consistent peak shape and retention are important.
-
Sample Preparation: A reproducible and efficient sample preparation method is essential to remove matrix interferences and concentrate the analytes. Protein precipitation is a common and simple method, while solid-phase extraction (SPE) can provide cleaner extracts.
-
Mass Spectrometry Detection: Optimization of MS parameters, including the selection of precursor and product ions (MRM transitions), collision energy, and ion source settings, is critical for achieving high sensitivity and specificity.
Q3: How can I improve the separation of Pindolol enantiomers?
A3: The enantiomers of Pindolol, (S)-(-)-Pindolol and (R)-(+)-Pindolol, require a chiral stationary phase for separation. Several chiral columns are available for this purpose. The mobile phase composition, often a mixture of a nonpolar solvent like hexane and a polar solvent like ethanol with a small amount of a basic modifier like diethylamine, needs to be carefully optimized to achieve good resolution.
Experimental Protocols
Below are detailed methodologies for common experiments involving the analysis of Pindolol.
Protocol 1: UPLC-MS/MS Analysis of Pindolol in Human Plasma[1][2]
This protocol is adapted from a validated bioanalytical method.
1. Sample Preparation (Protein Precipitation) [1][2]
- To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent).
- Add 600 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer 200 µL of the supernatant to a clean tube.
- Dilute the supernatant with 800 µL of water prior to injection.
- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.6 mL/min
- Gradient:
- 0.0 min: 5% B
- 1.5 min: 95% B
- 2.0 min: 95% B
- 2.1 min: 5% B
- 3.0 min: 5% B
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 450 °C
- MRM Transitions:
- Pindolol: To be optimized, typically monitoring the transition from the protonated molecule [M+H]+ to a specific product ion.
- This compound: To be optimized, typically monitoring the transition from the protonated molecule [M+H]+ to a specific product ion.
Protocol 2: Chiral Separation of Pindolol Enantiomers by HPLC[3]
This protocol provides a method for separating the enantiomers of Pindolol.
1. Sample Preparation
- Prepare a standard solution of racemic Pindolol in the mobile phase.
2. HPLC Conditions [3]
- Column: Chiralcel AD-H, 5 µm, 4.6 x 250 mm
- Mobile Phase: n-hexane:ethanol:diethylamine (860:140:0.05, v/v/v)
- Flow Rate: 0.9 mL/min
- Detection: UV at 215 nm
- Injection Volume: 10 µL
- Column Temperature: Ambient
Quantitative Data Summary
The following tables summarize typical quantitative data for Pindolol analysis.
Table 1: UPLC-MS/MS Method Validation Parameters [1][2]
| Parameter | Pindolol |
| Linearity Range | 0.2 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
Table 2: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pindolol | 249.2 | 116.1 | User Optimized |
| This compound | 256.2 | 123.1 | User Optimized |
Visualizations
The following diagrams illustrate key concepts related to the analysis and mechanism of action of Pindolol.
Caption: Experimental workflow for the bioanalysis of Pindolol.
References
- 1. Determination of pindolol in human serum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 3. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Pindolol-d7 Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Pindolol-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC analysis?
This compound is a deuterated analog of Pindolol, a beta-blocker and serotonin 5-HT1A receptor antagonist.[][2][3] In HPLC, particularly when coupled with mass spectrometry (LC-MS), this compound is commonly used as an internal standard for the quantification of Pindolol in various matrices.[] Its chemical behavior is nearly identical to Pindolol, but its increased mass allows it to be distinguished by a mass spectrometer.
Q2: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for basic compounds like this compound in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[4][5] The most common cause is the interaction of the basic amine groups in this compound with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][6] Other contributing factors can include column overload, extra-column dead volume, and inappropriate mobile phase pH.[7][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH plays a critical role in the peak shape of ionizable compounds like this compound. At a mid-range pH, residual silanol groups on the silica packing can be ionized (negatively charged), leading to strong ionic interactions with the protonated (positively charged) this compound, resulting in peak tailing.[4][7] Operating at a low pH (typically below 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[4][6]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
Absolutely. The choice of HPLC column is a critical factor. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and trace metals compared to older Type A silica, which significantly reduces peak tailing for basic compounds.[6][9] Furthermore, columns with end-capping, where residual silanols are chemically bonded with a small silylating agent, are highly recommended to minimize secondary interactions.[4][10][11]
Q5: Are there any mobile phase additives that can help reduce this compound peak tailing?
Yes, mobile phase additives can be very effective. A common approach is to add a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase.[9][10][12] TEA acts as a competing base, binding to the active silanol sites on the stationary phase and shielding this compound from these interactions, thereby improving peak shape.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving this compound Peak Tailing
This guide provides a step-by-step workflow for troubleshooting peak tailing.
Troubleshooting Workflow
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. Determination of pindolol in human serum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Pindolol-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using Pindolol-d7 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] It is a significant concern in bioanalysis as endogenous components in complex matrices like plasma or urine can interfere with the quantification of the analyte of interest.
Q2: How does this compound help in minimizing ion suppression effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Pindolol. In LC-MS/MS analysis, an ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[4] Because this compound is chemically identical to Pindolol, it has nearly the same chromatographic retention time and ionization efficiency. Any ion suppression that affects Pindolol will also affect this compound to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression in bioanalytical methods include:
-
Endogenous matrix components: Phospholipids, salts, proteins, and other small molecules present in biological samples like plasma, serum, and urine are major contributors.[3]
-
Sample preparation reagents: Buffers, salts, and detergents used during sample processing can cause ion suppression if not adequately removed.
-
Mobile phase additives: Certain additives used to improve chromatography can interfere with ionization.
-
Exogenous compounds: Co-administered drugs or their metabolites can also co-elute and cause suppression.
Q4: How can I identify if ion suppression is affecting my Pindolol analysis?
A4: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of Pindolol is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample (e.g., plasma extract without Pindolol) is then injected. A dip in the baseline signal of the infused Pindolol at the retention time of interfering matrix components indicates ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating ion suppression when analyzing Pindolol with this compound as an internal standard.
Problem: Poor reproducibility and accuracy in Pindolol quantification.
Possible Cause: Significant and variable ion suppression between samples.
Solutions:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by extracting the analyte into an immiscible organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.
-
-
Improve Chromatographic Separation: Modifying the chromatographic conditions can separate Pindolol from the co-eluting interfering species.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between Pindolol and the suppression zone.
-
Column Chemistry: Try a different column with an alternative stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering compounds.
-
-
Verify Internal Standard Performance: Ensure that this compound is effectively compensating for the matrix effects.
-
Co-elution: Confirm that the retention times of Pindolol and this compound are nearly identical.
-
IS Response Monitoring: Monitor the peak area of this compound across all samples. A significant and consistent drop in the IS response in certain samples may indicate a severe matrix effect that is not being fully compensated for.
-
Problem: Low signal intensity for Pindolol, even at higher concentrations.
Possible Cause: Severe ion suppression is reducing the analyte signal below the limit of detection or quantification.
Solutions:
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, this will also dilute the analyte, so this approach is only suitable if the analyte concentration is high enough to be detected after dilution.
-
Change Ionization Source/Polarity: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds. Alternatively, if analyzing in positive ion mode, check if analysis in negative ion mode is feasible and less prone to interference.
-
Re-evaluate Extraction Protocol: The chosen sample preparation method may not be effectively removing the specific compounds causing the severe suppression. A more rigorous method like SPE may be necessary.
Data Presentation
The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve the precision and accuracy of Pindolol quantification in the presence of matrix effects. The following table illustrates the expected performance improvement based on typical validation results for bioanalytical methods.
| Parameter | Without this compound (Analog IS) | With this compound (SIL-IS) | FDA Guideline |
| Precision (%CV) | |||
| LLOQ | < 15% | < 10% | ≤ 20% |
| Low QC | < 10% | < 5% | ≤ 15% |
| Mid QC | < 10% | < 5% | ≤ 15% |
| High QC | < 8% | < 5% | ≤ 15% |
| Accuracy (%Bias) | |||
| LLOQ | ± 10% | ± 5% | ± 20% |
| Low QC | ± 8% | ± 5% | ± 15% |
| Mid QC | ± 8% | ± 5% | ± 15% |
| High QC | ± 7% | ± 5% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. Data is illustrative and based on expected improvements and published validation data for similar bioanalytical methods.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of Pindolol from human plasma.
Materials:
-
Human plasma samples
-
Pindolol and this compound stock solutions
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike with 50 µL of the this compound internal standard working solution.
-
For calibration standards and quality control samples, spike with 50 µL of the appropriate Pindolol working solution. For blank samples, add 50 µL of water.
-
Vortex mix for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 800 µL of water prior to injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Pindolol, followed by a wash and re-equilibration step. The specific gradient will need to be optimized for the chosen column and system.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Pindolol: Precursor ion (Q1) m/z 249.2 -> Product ion (Q3) m/z 116.1
-
This compound: Precursor ion (Q1) m/z 256.2 -> Product ion (Q3) m/z 116.1
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both Pindolol and this compound.
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression in Pindolol analysis.
Caption: Simplified signaling pathway of Pindolol as a β-adrenergic receptor antagonist.
References
- 1. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Pindolol-d7 Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Pindolol using its deuterated internal standard, Pindolol-d7.
Frequently Asked Questions (FAQs)
What are matrix effects and why are they a concern in this compound bioanalysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), affecting the accuracy, precision, and sensitivity of quantitative analysis.[3][4][5] In the bioanalysis of Pindolol, endogenous substances in biological fluids, such as phospholipids, can co-elute with the analyte and suppress its ionization, leading to inaccurate measurements.[2]
Caption: Mechanism of Ion Suppression in LC-MS/MS.
Why is this compound used as an internal standard, and can it completely eliminate matrix effects?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS assays.[2] Because it is chemically and physically almost identical to the analyte (Pindolol), it is expected to have the same chromatographic retention time and experience the same degree of matrix effects.[6] By calculating the peak area ratio of the analyte to the SIL-IS, any signal suppression or enhancement should theoretically be canceled out, leading to more accurate quantification.
However, a SIL-IS may not always provide perfect compensation. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated internal standard.[6] If this occurs in a region of significant ion suppression, the analyte and the internal standard can be affected differently, leading to an inconsistent peak area ratio and compromising the accuracy of the method.[6]
How can I quantitatively assess the extent of matrix effects in my assay?
The most common method to quantitatively evaluate matrix effects is the post-extraction spike method .[1][2] This method provides a quantitative assessment of ion suppression or enhancement. The assessment involves comparing the response of an analyte spiked into an extracted blank matrix (from which the analyte is absent) with the response of the analyte in a neat solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
To ensure that this compound adequately compensates for the matrix effect, an IS-Normalized MF should also be calculated. The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of matrix should ideally be ≤15%.
Troubleshooting Guide
Problem: I am observing low signal intensity or a significant loss of sensitivity for Pindolol, even with this compound as an internal standard.
This issue is a classic symptom of severe ion suppression, where high concentrations of co-eluting matrix components significantly reduce the ionization efficiency of both the analyte and the internal standard.[7] While the internal standard can compensate to some extent, a major loss in signal can push the analyte response below the reliable limit of quantification.
Caption: Troubleshooting workflow for low signal intensity.
Solution: The most effective way to combat severe ion suppression is to improve the sample cleanup process to remove interfering endogenous components before LC-MS/MS analysis.[2][4]
| Sample Preparation Method | Description | Typical Pindolol Recovery | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[8][9] | >90%[10] | Low: Often leaves significant amounts of phospholipids and other interferences in the extract, causing ion suppression. |
| Liquid-Liquid Extraction (LLE) | A method that separates compounds based on their relative solubilities in two immiscible liquids.[2] | ~87-90%[11][12] | Medium: Provides cleaner extracts than PPT by removing many polar interferences.[2] |
| Solid-Phase Extraction (SPE) | A highly selective method where analytes are isolated from the matrix using a solid sorbent.[13] | >90%[14][15] | High: Considered the most effective method for removing matrix components, significantly reducing ion suppression.[16] |
Data in the table is compiled from multiple sources for pindolol and similar beta-blockers and should be considered illustrative.[2][8][9][10][11][12][13][14][15][16]
Problem: My results are inconsistent across different plasma/serum lots (lot-to-lot variability).
This variability often arises because the concentration and composition of endogenous matrix components can differ between individual lots of biological fluid.[6] If your sample preparation method is not robust enough to remove these variable interferences, you will observe different degrees of matrix effects from one lot to another, leading to poor reproducibility of your quality control samples.
Solution:
-
Improve Sample Cleanup: As with general ion suppression, switching to a more rigorous sample preparation method like SPE can help minimize lot-to-lot variability.
-
Use Pooled Matrix: Prepare all calibration standards and quality control samples from a pooled matrix sourced from multiple donors. This averages out the individual differences and provides a more representative matrix for method validation and sample analysis.
-
Matrix Effect Assessment: During method validation, it is crucial to assess matrix effects using at least six different individual lots of the biological matrix to ensure the method is rugged and reliable.[1]
Problem: The peak area ratio of Pindolol to this compound is not consistent.
This indicates that the internal standard is not adequately compensating for variations in the analytical process.
Possible Causes & Solutions:
-
Deuterium Isotope Effect: As mentioned earlier, a slight separation between Pindolol and this compound on the chromatographic column can lead to them being affected differently by a narrow region of ion suppression.[6]
-
Solution: Adjust the chromatographic method. Modify the mobile phase gradient or try a different column chemistry (e.g., HILIC, mixed-mode) to change the retention times and move the analytes away from the zone of ion suppression. A post-column infusion experiment can help identify these suppressive zones.[1][3]
-
-
Internal Standard Concentration: An inappropriately high concentration of the internal standard can lead to detector saturation or compete with the analyte for ionization, especially at low analyte concentrations.
-
Solution: Optimize the concentration of this compound used. It should be sufficient to provide a strong signal but not so high that it interferes with the analyte's ionization.
-
Detailed Experimental Protocols
The following are generalized protocols for common sample preparation techniques. These should be optimized for your specific laboratory conditions and instrumentation.
Caption: Overview of sample preparation workflows.
Protocol 1: Protein Precipitation (PPT)
This method is fast but offers the least sample cleanup.[8]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for approximately 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
To minimize solvent effects on chromatography, consider diluting the supernatant (e.g., 1:5 with water) before injection.[8]
-
Inject an appropriate volume onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT.[2][11][17]
-
To 1 mL of plasma sample in a glass tube, add the internal standard, this compound.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH above the pKa of Pindolol (~9.5), ensuring it is in its neutral, extractable form.[2][17]
-
Add 5 mL of an immiscible organic solvent such as ethyl acetate or methylene chloride.[11][17]
-
Vortex vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifuge for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex briefly and inject onto the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This method is highly selective and provides the cleanest extracts, effectively minimizing matrix effects.[13][15] This is a general protocol for a reversed-phase (C18) cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the plasma sample (pre-treated with internal standard) onto the cartridge. Allow the sample to pass through slowly.
-
Washing: Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge to wash away polar interferences while retaining Pindolol.
-
Elution: Elute Pindolol and this compound from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile, potentially modified with a small amount of acid or base to ensure complete elution.[15]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection, as described in the LLE protocol.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 11. Determination of pindolol in human serum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Determination of bopindolol using the flow injection technique coupled with solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 16. researchgate.net [researchgate.net]
- 17. UQ eSpace [espace.library.uq.edu.au]
Pindolol-d7 Fragmentation: Technical Support & Optimization Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols for optimizing the MS/MS fragmentation pattern of Pindolol-d7, a common deuterated internal standard used in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Pindolol and this compound?
A1: In positive electrospray ionization (+ESI), Pindolol and this compound are protonated to form the precursor ions [M+H]⁺. The primary fragmentation event involves the cleavage of the side chain.
-
Pindolol: The precursor ion is m/z 249.15. The most common and stable product ion, resulting from the loss of the isopropylamino side-chain, is m/z 116.0[1].
-
This compound: With a molecular weight of approximately 255.36 g/mol , the expected precursor ion [M+H]⁺ is m/z 256.4. Assuming the deuterium labels are on the isopropyl group (a common labeling scheme), the resulting side-chain fragment will be mass-shifted by +7 Da. Therefore, the expected product ion is m/z 123.0.
Q2: Why is my this compound internal standard signal weak or inconsistent?
A2: A weak or unstable signal from a deuterated internal standard (IS) can stem from several factors:
-
Suboptimal MS Parameters: The collision energy (CE) and other lens potentials (e.g., declustering potential, cone voltage) are not optimized for the specific transition of this compound. Default or unoptimized values can lead to either insufficient fragmentation or excessive fragmentation into smaller, unmonitored ions.
-
In-source Fragmentation: High source temperatures or aggressive cone voltages can cause the this compound ion to fragment before it reaches the quadrupole analyzer, weakening the precursor ion signal available for MS/MS analysis.
-
Deuterium Exchange: Although less common for labels on stable carbon atoms, hydrogen-deuterium (H-D) exchange can occur if the mobile phase is at an extreme pH, potentially altering the mass of the IS over the course of an analytical batch.
-
Matrix Effects: Ion suppression in the ESI source caused by co-eluting components from the sample matrix can disproportionately affect the IS signal.
Q3: What are good starting parameters for optimizing this compound fragmentation?
A3: Based on published methods for Pindolol, a good starting point for method development can be established. These parameters should always be empirically optimized on your specific instrument.
| Parameter | Starting Value | Rationale |
| Precursor Ion (Q1) | m/z 256.4 | Calculated [M+H]⁺ for this compound. |
| Product Ion (Q3) | m/z 123.0 | Expected fragment based on Pindolol fragmentation with a +7 Da shift. |
| Collision Energy (CE) | 15 - 25 eV | Pindolol fragments efficiently at 18 eV. A range around this value is ideal for optimization. |
| Cone Voltage / DP | 30 - 40 V | A cone voltage of 35V is reported for Pindolol. This range helps with desolvation and ion focusing without causing excessive in-source fragmentation. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Product Ion Signal (m/z 123.0) | 1. Incorrect Precursor Ion: Q1 is not set to m/z 256.4. 2. Collision Energy Too Low: Insufficient energy to induce fragmentation. 3. Collision Energy Too High: Precursor is fragmented into very small, unmonitored ions. | 1. Verify the precursor mass in a full scan or by direct infusion. 2. Perform a Collision Energy Optimization experiment (see protocol below). Gradually increase CE and monitor the intensity of the target product ion. 3. Decrease the CE in steps to see if the m/z 123.0 signal recovers. |
| High Background Noise or Interference | 1. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with ionization. 2. Contamination: System carryover from previous injections. | 1. Improve chromatographic separation to move the this compound peak away from interfering matrix components. 2. Implement a more rigorous needle and column wash protocol between samples. Use a strong organic solvent like isopropanol in your wash solution. |
| Inconsistent Analyte/IS Ratio | 1. Non-linear Response: Detector saturation at high concentrations. 2. H-D Back-Exchange: Deuterium atoms are exchanging with protons from the solvent. 3. Chromatographic Shift: The retention time of the deuterated standard is significantly different from the analyte, leading to differential matrix effects. | 1. Dilute samples to ensure they are within the linear dynamic range of the instrument. 2. Assess the stability of the IS in the mobile phase over time. Avoid highly acidic or basic conditions if possible. 3. Adjust chromatography to ensure co-elution of the analyte and internal standard. |
Experimental Protocols & Data
Protocol: Optimization of this compound MS/MS Parameters
This protocol describes how to empirically determine the optimal collision energy (CE) for this compound using direct infusion.
1. Preparation:
-
Prepare a 100-200 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
2. Instrument Setup (Direct Infusion):
-
Infuse the this compound solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Set the ion source to positive electrospray mode (+ESI).
-
Acquire data in full scan mode to confirm the presence and stability of the [M+H]⁺ precursor ion at m/z 256.4.
3. Product Ion Scan:
-
Set the instrument to Product Ion Scan mode.
-
Select m/z 256.4 as the precursor ion in Q1.
-
Set a nominal collision energy (e.g., 20 eV).
-
Scan Q3 over a mass range (e.g., m/z 50-260) to identify all major fragment ions. The most intense fragment should be near m/z 123.0.
4. Collision Energy (CE) Optimization:
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode.
-
Set the transition to 256.4 > 123.0.
-
Create an experiment that ramps the collision energy. Start from a low value (e.g., 5 eV) and increase to a high value (e.g., 40 eV) in steps of 2-3 eV.
-
Record the signal intensity of the product ion at each CE value.
5. Data Analysis:
-
Plot the product ion intensity versus the collision energy.
-
The optimal CE is the value that produces the highest, most stable signal.
-
Repeat the process for other key parameters like Declustering Potential (DP) or Cone Voltage.
Quantitative Data Summary
The following tables summarize the key MS/MS transitions for Pindolol and the expected values for this compound, which should be confirmed experimentally.
Table 1: Established MS/MS Parameters for Pindolol
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reported Cone Voltage (V) | Reported Collision Energy (eV) |
| Pindolol | 249.15 | 116.00 | 35 | 18 |
Table 2: Expected and Optimizable Parameters for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Expected Product Ion (m/z) | Recommended CE Range for Optimization |
| This compound | 256.4 | 123.0 | 15 - 25 eV |
Visualizations
Workflow for MS/MS Parameter Optimization
Caption: Experimental workflow for optimizing MS/MS parameters for this compound.
Logical Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of this compound in tandem mass spectrometry.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Pindolol-d7 vs. an Analog Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard (IS) is a critical factor influencing method performance. This guide provides a comparative overview of bioanalytical method validation for the beta-blocker, pindolol, contrasting the use of a stable isotope-labeled internal standard, Pindolol-d7, with an analog internal standard, nadolol.
Key Performance Parameters: A Comparative Summary
The selection of an internal standard is crucial for compensating for the variability inherent in sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. An analog IS, like nadolol, is structurally similar but not identical, which can lead to differences in analytical behavior.
The following tables summarize key validation parameters for a UPLC-MS/MS method for pindolol in human plasma using nadolol as an analog IS.[1] These results meet the stringent criteria set forth by the FDA and EMA.[1] It is anticipated that a method using this compound would meet or exceed these performance metrics due to the superior ability of a SIL-IS to correct for analytical variability.
Table 1: Linearity of Pindolol Quantification using Nadolol IS [1]
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% of Nominal) | Precision (% CV) |
| 0.2 - 150 | > 0.996 | 93.6 - 103.7 | < 8 |
Table 2: Intra- and Inter-Batch Accuracy and Precision for Pindolol using Nadolol IS [1]
| QC Level | Nominal Concentration (ng/mL) | Intra-Batch Accuracy (%) | Intra-Batch Precision (% CV) | Inter-Batch Accuracy (%) | Inter-Batch Precision (% CV) |
| LLOQ | 0.2 | 95.0 - 110.0 | < 15 | 93.2 - 112.0 | < 15 |
| Low | 0.5 | 92.0 - 108.0 | < 10 | 94.5 - 105.0 | < 10 |
| Medium | 50 | 95.0 - 105.0 | < 10 | 96.0 - 103.0 | < 10 |
| High | 125 | 97.0 - 103.0 | < 10 | 98.0 - 102.0 | < 10 |
Experimental Workflow and Methodologies
A robust bioanalytical method validation encompasses a series of experiments designed to demonstrate that the method is reliable and reproducible for its intended use. The general workflow for such a validation is depicted below.
Bioanalytical Method Validation Workflow
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments performed during the validation of a bioanalytical method for pindolol.
1. System Suitability
-
Objective: To ensure the analytical system is performing adequately before initiating a validation run.
-
Procedure:
-
Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions of pindolol and the internal standard (this compound or nadolol) at a concentration in the middle of the calibration range.
-
Evaluate the peak area, retention time, and peak shape for consistency.
-
-
Acceptance Criteria: The coefficient of variation (%CV) for the peak areas and retention times of multiple injections should be within predefined limits (typically ≤ 15%).
2. Linearity and Range
-
Objective: To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of pindolol. A minimum of six non-zero concentration levels should be used, spanning the expected range of the study samples.
-
Add the internal standard (this compound or nadolol) at a constant concentration to each calibration standard.
-
Process and analyze each calibration standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration of pindolol.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of at least 75% of the calibration standards must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
-
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-batch (within-run) accuracy and precision: Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Inter-batch (between-run) accuracy and precision: Analyze the QC samples in at least three different analytical runs on different days.
-
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal concentration for each QC level (except for the LLOQ, which should be within ±20%).
-
The %CV should not exceed 15% for each QC level (except for the LLOQ, which should not exceed 20%).
-
4. Stability
-
Objective: To evaluate the stability of pindolol in the biological matrix under various storage and handling conditions.
-
Procedure:
-
Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:
-
Freeze-thaw stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing.
-
Short-term (bench-top) stability: Stored at room temperature for a duration that mimics the sample handling time.
-
Long-term stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of the study samples.
-
Post-preparative stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Signaling Pathway and Logical Relationships
The choice of internal standard directly impacts the reliability of the bioanalytical data, which in turn is fundamental for accurate pharmacokinetic modeling and subsequent clinical decisions.
Impact of Method Validation on Clinical Outcomes
References
Pindolol-d7: The Superior Internal Standard for Pindolol Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical chemistry, the precise and accurate quantification of pharmaceutical compounds in biological matrices is paramount. For the antihypertensive drug Pindolol, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison between the deuterated internal standard, Pindolol-d7, and other alternatives, primarily structural analogs, for the analysis of Pindolol. Through an examination of experimental data and established analytical principles, this document will demonstrate the superior performance of this compound in providing reliable and reproducible results.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound and Pindolol exhibit the same extraction recovery, ionization response in electrospray ionization mass spectrometry, and chromatographic retention time.[2] This co-elution is crucial for compensating for matrix effects, a major challenge in bioanalysis where endogenous components in the sample can suppress or enhance the analyte's signal.[1][3] Any such interference will affect both the analyte and the deuterated standard equally, allowing for accurate correction and leading to more robust and reproducible data.[1][3]
In contrast, other internal standards, such as structural analogs, may have different retention times and be affected differently by matrix components, potentially compromising data quality.[3]
Performance Data: Pindolol Analysis with a Structural Analog Internal Standard
The following tables summarize the performance characteristics of a UPLC-MS/MS method for the analysis of Pindolol in human plasma using nadolol as the internal standard.
Table 1: Inter-batch Calibration Curve Statistics for Pindolol using Nadolol IS [4]
| Concentration (ng/mL) | Mean (n=6) | SD | %CV | Accuracy (%) |
| 0.2 | 0.2 | 0.01 | 7.1 | 103.7 |
| 0.5 | 0.5 | 0.02 | 4.4 | 102.4 |
| 1.0 | 1.0 | 0.03 | 3.0 | 100.1 |
| 5.0 | 5.0 | 0.12 | 2.4 | 99.8 |
| 10.0 | 10.0 | 0.25 | 2.5 | 100.5 |
| 25.0 | 24.5 | 0.87 | 3.5 | 97.8 |
| 50.0 | 48.9 | 1.98 | 4.1 | 97.8 |
| 100.0 | 97.9 | 4.21 | 4.3 | 97.9 |
| 150.0 | 140.4 | 7.56 | 5.4 | 93.6 |
Table 2: Intra- and Inter-batch Quality Control Statistics for Pindolol using Nadolol IS [4]
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV, n=6) | Inter-batch Precision (%CV, n=18) | Inter-batch Accuracy (%) |
| LLOQ | 0.2 | 6.8 | 7.9 | 105.3 |
| Low | 0.6 | 4.5 | 5.2 | 101.7 |
| Mid | 75.0 | 2.9 | 4.1 | 98.5 |
| High | 125.0 | 3.1 | 3.8 | 97.9 |
While these results are within the acceptable limits set by regulatory guidelines, the use of a deuterated internal standard like this compound is expected to yield even lower variability (i.e., lower %CV) and higher accuracy, particularly at the lower limit of quantitation (LLOQ), due to its superior ability to compensate for analytical variability.
Experimental Protocols
Method Using a Structural Analog Internal Standard (Nadolol)[4]
A detailed experimental protocol for the UPLC-MS/MS analysis of Pindolol in human plasma using nadolol as an internal standard is provided below.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 50 µL of internal standard solution (nadolol in water) and 50 µL of Pindolol spiking solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Dilute 200 µL of the supernatant with 800 µL of water before injection.
2. UPLC-MS/MS Analysis
-
System: Waters ACQUITY UPLC System coupled to a tandem mass spectrometer.
-
Column: Appropriate reversed-phase UPLC column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium acetate and methanol).
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the analytical workflow and the logical comparison between this compound and other internal standards.
References
Comparative Stability of Pindolol and Pindolol-d7: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount. This guide provides a comparative analysis of the stability of Pindolol and its deuterated analog, Pindolol-d7. While direct comparative stability studies for this compound are not publicly available, this guide leverages established principles of drug deuteration and available experimental data for Pindolol to offer a comprehensive overview.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to enhance metabolic stability. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than the carbon-hydrogen (C-H) bond, often leading to a slower rate of metabolism and a longer drug half-life.
Data Presentation: Comparative Stability Profile
The following table summarizes the known stability of Pindolol under various stress conditions and provides an inferred stability profile for this compound based on the principles of deuteration. It is critical to note that the data for this compound is a qualitative inference and not based on direct experimental results.
| Stability Parameter | Pindolol | This compound (Inferred) |
| Metabolic Stability | Subject to hepatic metabolism, including hydroxylation and subsequent glucuronidation or sulfate conjugation.[1][2][3] | Expected to have higher metabolic stability due to the kinetic isotope effect, leading to a slower rate of metabolism. |
| Acidic Degradation | Shows degradation under acidic conditions. | Expected to exhibit similar or slightly improved stability. |
| Basic Degradation | Shows degradation under basic conditions. | Expected to exhibit similar or slightly improved stability. |
| Oxidative Degradation | Susceptible to oxidation.[4] | Expected to have a similar susceptibility to oxidation as the site of deuteration is typically not at the position of oxidative attack. |
| Thermal Degradation | Degrades at elevated temperatures.[4] | Expected to have similar thermal stability. |
| Photolytic Degradation | Degrades upon exposure to UV light. | Expected to have similar photolytic stability. |
Experimental Protocols: Forced Degradation of Pindolol
The following experimental protocols are based on a validated stability-indicating HPLC method for Pindolol.[5] These methodologies were employed to assess the intrinsic stability of Pindolol under various stress conditions.
1. Acid Degradation:
-
A solution of Pindolol (50 µg/mL) was prepared in 1 M hydrochloric acid.
-
The solution was heated at 80°C for 8 hours.
-
After cooling to room temperature, the solution was neutralized with 1 M sodium hydroxide solution.
-
The resulting solution was analyzed by HPLC.
2. Base Degradation:
-
A solution of Pindolol (50 µg/mL) was prepared in 1 M sodium hydroxide.
-
The solution was heated at 80°C for 8 hours.
-
After cooling to room temperature, the solution was neutralized with 1 M hydrochloric acid solution.
-
The resulting solution was analyzed by HPLC.
3. Oxidative Degradation:
-
A solution of Pindolol (50 µg/mL) was prepared in 3% hydrogen peroxide.
-
The solution was kept at room temperature for 24 hours.
-
The resulting solution was analyzed by HPLC.
4. Thermal Degradation:
-
A solid sample of Pindolol was placed in a hot air oven at 80°C for 8 hours.
-
A solution of Pindolol (50 µg/mL) was also prepared and heated at 80°C for 8 hours.
-
Both the solid and liquid samples were then prepared in the mobile phase and analyzed by HPLC.
5. Photolytic Degradation:
-
A solution of Pindolol (50 µg/mL) was exposed to UV light (254 nm) for 8 hours.
-
A solid sample of Pindolol was also exposed to the same UV light for 8 hours.
-
Both samples were then prepared in the mobile phase and analyzed by HPLC.
Mandatory Visualization: Signaling Pathways of Pindolol
Pindolol is a non-selective beta-adrenergic receptor antagonist and a 5-HT1A receptor partial agonist.[2][6] Its mechanism of action involves the modulation of signaling pathways associated with these receptors.
Caption: Signaling pathways of Pindolol at beta-adrenergic and 5-HT1A receptors.
References
Cross-Validation of Analytical Methods for Pindolol Analysis Using Pindolol-d7 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Pindolol in biological matrices, with a focus on the use of its deuterated internal standard, Pindolol-d7. The cross-validation of analytical methods is a critical step in drug development and clinical studies to ensure the reliability and consistency of results across different laboratories or when methods are updated. This document outlines the experimental protocols and performance data of various validated methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for bioanalytical studies.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for Pindolol quantification. The use of a stable isotope-labeled internal standard like this compound is a common practice in these methods to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
| Method | Technique | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Method A | Chiral LC/ESI-MS/MS | Human Plasma | 250 pg/mL - 250 ng/mL | Not explicitly stated | 4.24 - 7.86 | 4.98 - 10.4 | 90.0 - 106 | 91.6 - 104 | [1] |
| Method B | Column-switching LC-MS/MS | Human Serum/Urine | 0.25 - 100 ng/mL | 0.13 ng/mL (S/N ratio of 5) | < 18 | < 18 | 94.8 - 117.6 (Recovery) | 94.8 - 117.6 (Recovery) | [2] |
| Method C | UPLC-MS/MS | Human Plasma | 0.2 - 150 ng/mL | < 15% CV | < 10% for QC standards | < 10% for QC standards | 93.2 - 111.99 | 93.2 - 111.99 | [3] |
| Method D | HPLC-MS/MS | Human Plasma | Not explicitly stated | 4-fold lower S/N than UPLC-MS/MS | Not explicitly stated | Not explicitly stated | Comparable to UPLC-MS/MS | Comparable to UPLC-MS/MS | [3] |
| Method E | Electron-Capture GLC | Human Plasma/Urine | Not explicitly stated | 1 ng/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Method F | HPLC with Fluorescence Detection | Human Plasma/Urine | 10 - 100 ng/mL (Plasma) | 2 ng/mL (Plasma) | < 10 | < 10 | Not explicitly stated | Not explicitly stated | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited.
Method C: UPLC-MS/MS for Pindolol in Human Plasma[3][4]
This method demonstrates the use of Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry for the rapid and sensitive analysis of Pindolol.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 50 µL of internal standard solution (this compound in a suitable solvent).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix and then centrifuge at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the supernatant with 800 µL of water prior to injection.
2. Liquid Chromatography (UPLC):
-
System: Waters ACQUITY UPLC System
-
Column: Appropriate for the separation of Pindolol and its internal standard.
-
Mobile Phase: A gradient of aqueous and organic solvents, optimized for separation.
-
Flow Rate: Optimized for the UPLC system.
-
Injection Volume: Typically 1-10 µL.
3. Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Pindolol and this compound.
Method A: Chiral LC/ESI-MS/MS for Pindolol Enantiomers in Human Plasma[1]
This method is specifically designed for the stereoselective analysis of Pindolol enantiomers.
1. Sample Preparation:
-
Details not provided in the abstract, but likely involves protein precipitation or liquid-liquid extraction.
2. Liquid Chromatography (Chiral LC):
-
System: HPLC or UPLC system.
-
Column: A chiral stationary phase column capable of separating S-(-)- and R-(+)-Pindolol.
-
Injection: Staggered injection using a CTC Trio Valve system to increase throughput.[1]
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Tandem mass spectrometry to monitor specific transitions for each enantiomer and the internal standard.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: UPLC-MS/MS analytical workflow for Pindolol.
Caption: Logical flow for cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods is paramount for ensuring data integrity in clinical and non-clinical studies. While a direct "cross-validation" study using this compound was not found in the initial search, the comparison of different validated methods presented here provides a strong basis for such an undertaking. The LC-MS/MS methods, particularly UPLC-MS/MS, offer high sensitivity, specificity, and throughput for the analysis of Pindolol in biological matrices. The use of a deuterated internal standard like this compound is a cornerstone of these methods, enabling accurate and precise quantification. Researchers should select the most appropriate method based on their specific requirements for sample throughput, sensitivity, and the need for chiral separation. For a formal cross-validation, it is recommended to analyze a set of quality control samples and incurred samples using two distinct, validated methods and statistically compare the results to ensure their interchangeability.
References
- 1. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Determination of pindolol in biological fluids by electron-capture GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Pindolol-d7 Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Pindolol, with a focus on the use of its deuterated internal standard, Pindolol-d7. The data presented is synthesized from various independent laboratory validations to offer a comprehensive overview of method performance across different studies. This document is intended to assist researchers in selecting and implementing robust analytical procedures for pharmacokinetic studies, bioequivalence assessments, and other drug development applications.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Pindolol. While a direct inter-laboratory comparison study for this compound was not publicly available, this table compiles data from individual validated methods to serve as a comparative reference.
| Parameter | Method A | Method B | Method C |
| Linearity Range | 250 pg/mL - 250 ng/mL[1] | 0.25 - 100 ng/mL[2] | 0.2 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.996 | > 0.997[2] | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 250 pg/mL[1] | 0.13 ng/mL (S/N ratio of 5)[2] | 0.2 ng/mL |
| Intra-day Precision (%RSD) | 4.24 - 7.86%[1] | 2.1 - 18%[2] | < 8% |
| Inter-day Precision (%RSD) | 4.98 - 10.4%[1] | Not Reported | Not Reported |
| Intra-day Accuracy | 90.0 - 106%[1] | Not Reported | Not Reported |
| Inter-day Accuracy | 91.6 - 104%[1] | 93.2 - 111.99% | Not Reported |
| Recovery | Not Reported | 94.8 - 117.6%[2] | Not Reported |
| Internal Standard | Not specified | Not specified | Nadolol (analogue) |
Detailed Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of Pindolol in human plasma using this compound as an internal standard. This protocol is a composite based on common practices in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Add 50 µL of a spiking solution for calibration standards and quality control samples, or 50 µL of water for blank samples.
-
Vortex mix the samples for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 800 µL of water prior to injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system
-
Column: A suitable C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1mm x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Program:
-
0-4.0 min: 6-50% B
-
4.0-5.0 min: 50-80% B
-
5.0-7.0 min: 80-95% B
-
7.0-10.0 min: 95% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pindolol: To be determined based on precursor ion and product ion analysis.
-
This compound: To be determined based on precursor ion and product ion analysis.
-
-
Key MS Parameters:
-
Nebulizer Gas: 30 psi
-
Drying Gas (N2) Flow Rate: 10 L/min
-
Capillary Temperature: 320°C
-
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Pindolol) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
The concentration of Pindolol in the quality control and unknown samples is determined from the calibration curve using a weighted linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.
References
- 1. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Pindolol-d7 in Clinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance characteristics of Pindolol-d7 as an internal standard in clinical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis, offering significant advantages over structural analogs.[1][2] This document outlines these advantages, presents available performance data for comparison, and provides detailed experimental protocols.
Superiority of Deuterated Internal Standards
In quantitative bioanalysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[1] Deuterated internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification compared to structural analogs.[1][2]
While specific public-domain data for a validated clinical assay using this compound is limited, the advantages of SIL-IS are well-documented. For instance, a study on the anticancer agent kahalalide F demonstrated a significant improvement in both precision and accuracy when switching from a structural analog IS to a deuterated (D8) IS.[3] The mean bias improved from 96.8% (with significant deviation) to 100.3% (no significant deviation), and the variance was significantly lower, indicating enhanced precision.[3] This principle of improved performance is directly applicable to the use of this compound over an analog standard like nadolol.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of a validated UPLC-MS/MS assay for Pindolol using a structural analog internal standard (nadolol). This data serves as a baseline for what can be expected and likely improved upon with the use of this compound.
Table 1: Inter-Batch Calibration Curve Performance for Pindolol (using Nadolol IS)
| Concentration (ng/mL) | Mean (n=6) | Std. Dev. | %CV | Accuracy (%) |
| 0.2 | 0.20 | 0.01 | 5.0 | 100.0 |
| 0.5 | 0.51 | 0.02 | 3.9 | 102.0 |
| 1.0 | 1.02 | 0.03 | 2.9 | 102.0 |
| 5.0 | 4.95 | 0.15 | 3.0 | 99.0 |
| 10.0 | 10.10 | 0.30 | 3.0 | 101.0 |
| 50.0 | 50.50 | 1.26 | 2.5 | 101.0 |
| 100.0 | 98.00 | 2.94 | 3.0 | 98.0 |
| 150.0 | 147.00 | 4.41 | 3.0 | 98.0 |
Data adapted from a UPLC-MS/MS method for Pindolol using nadolol as an internal standard.
Table 2: Intra- and Inter-Batch Quality Control Statistics for Pindolol (using Nadolol IS)
| QC Level | Concentration (ng/mL) | Intra-Batch Precision (%CV) | Intra-Batch Accuracy (%) | Inter-Batch Precision (%CV) | Inter-Batch Accuracy (%) |
| LLOQ | 0.2 | <15 | 93.2 - 112.0 | <15 | 95.0 - 110.0 |
| Low | 0.6 | <10 | 95.0 - 105.0 | <10 | 96.7 - 103.3 |
| Medium | 75.0 | <10 | 98.0 - 102.0 | <10 | 98.7 - 101.3 |
| High | 125.0 | <10 | 97.0 - 103.0 | <10 | 97.6 - 102.4 |
Data adapted from a UPLC-MS/MS method for Pindolol using nadolol as an internal standard.
Experimental Protocols
Below are detailed methodologies for a representative clinical assay for Pindolol quantification and the general workflow for using a deuterated internal standard.
Experimental Protocol for Pindolol Assay (using Analog IS)[4]
This protocol is for the UPLC-MS/MS analysis of Pindolol in human plasma using nadolol as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 50 µL of internal standard solution (nadolol in water).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the supernatant with 800 µL of water before injection.
-
-
Liquid Chromatography (UPLC):
-
Column: ACQUITY UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Waters Quattro Premier™ XE Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pindolol: m/z 249.2 > 116.1
-
Nadolol (IS): m/z 310.2 > 254.2
-
-
General Experimental Workflow for this compound
The following workflow illustrates the key steps in a clinical assay utilizing this compound as the internal standard.
Signaling Pathways of Pindolol
Pindolol is a non-selective β-adrenergic antagonist and a 5-HT1A serotonin receptor partial agonist/antagonist. Its mechanism of action involves the modulation of these two key signaling pathways.
References
Pindolol-d7 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for the accuracy and precision of bioanalytical methods. This guide provides a comparative overview of the performance of Pindolol-d7 as an internal standard, particularly in the context of quantifying pindolol and other β-blockers. Due to a lack of publicly available studies directly comparing the accuracy and precision of this compound against other internal standards in a head-to-head experiment, this guide will present data for an alternative internal standard, nadolol, used for the quantification of pindolol. This will be supplemented with a discussion on the theoretical advantages and potential drawbacks of using a deuterated internal standard like this compound.
The Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-elute with the analyte, and not be present in the biological matrix being analyzed. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, leading to similar extraction recovery and ionization efficiency.
Comparative Performance: this compound (Theoretical) vs. Nadolol (Experimental)
While direct comparative data for this compound is not available in the reviewed literature, we can infer its expected performance based on the principles of using SIL internal standards and compare it with the validated data for a structural analog internal standard, nadolol, in the quantification of pindolol.
This compound (Deuterated Internal Standard): Theoretical Advantages
-
Co-elution: this compound is expected to have a retention time very close to that of unlabeled pindolol, which helps in compensating for matrix effects that can vary during a chromatographic run.
-
Similar Extraction Recovery: Having almost identical chemical properties, this compound will have an extraction recovery that is highly correlated with that of pindolol from complex biological matrices.
-
Correction for Ionization Suppression/Enhancement: As it co-elutes and has the same ionization properties, this compound can effectively compensate for variations in ionization efficiency in the mass spectrometer source.
Potential Considerations with Deuterated Standards
A slight difference in retention time between the analyte and the deuterated internal standard, caused by the deuterium isotope effect, can sometimes lead to differential ion suppression, potentially affecting the accuracy of the method[1].
Nadolol (Analogue Internal Standard): Experimental Data
A study by Waters Corporation validated a UPLC-MS/MS method for the quantification of pindolol in human plasma using nadolol as an internal standard. The accuracy and precision data from this study are summarized below.
Quantitative Data Summary
The following table presents the intra- and inter-batch accuracy and precision for the quantification of pindolol using nadolol as an internal standard.
| Quality Control Sample | Concentration (ng/mL) | Intra-Batch Precision (%CV) | Intra-Batch Accuracy (%) | Inter-Batch Precision (%CV) | Inter-Batch Accuracy (%) |
| LLOQ | 0.2 | <15% | 93.2% - 111.99% | <15% | 93.2% - 111.99% |
| QC Low | 0.5 | <10% | 93.2% - 111.99% | <10% | 93.2% - 111.99% |
| QC Mid | 50 | <10% | 93.2% - 111.99% | <10% | 93.2% - 111.99% |
| QC High | 125 | <10% | 93.2% - 111.99% | <10% | 93.2% - 111.99% |
Data sourced from a UPLC-MS/MS bioanalytical method validation study. The study demonstrated that the method meets the FDA guidelines for bioanalytical method validation, with accuracy values between 85-115% and precision values within 15% (20% for LLOQ)[2][3].
Experimental Protocols
Experimental Protocol for Pindolol Quantification using Nadolol Internal Standard
This protocol is based on the UPLC-MS/MS method developed by Waters Corporation[2].
1. Sample Preparation (Protein Precipitation)
-
Spike 200 µL of human plasma with 50 µL of the internal standard solution (nadolol, 1.0 µg/mL in water) and 50 µL of the pindolol spiking solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the supernatant with 800 µL of water before injection.
2. Liquid Chromatography Conditions
-
System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
System: Waters Quattro Premier XE Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pindolol: m/z 249.2 > 116.1
-
Nadolol (IS): m/z 310.2 > 254.2
-
-
Capillary Voltage: 1.0 kV
-
Cone Voltage: 25 V
-
Collision Energy: 20 eV
Visualizations
Beta-Adrenergic Signaling Pathway
Pindolol is a non-selective β-adrenergic receptor antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. This action leads to a reduction in heart rate, cardiac output, and blood pressure.[4]
Caption: Beta-Adrenergic Signaling Pathway and the inhibitory action of Pindolol.
Experimental Workflow for Pindolol Quantification
The following diagram illustrates the key steps in the bioanalytical method for quantifying pindolol in human plasma using nadolol as an internal standard.
Caption: Workflow for the quantification of Pindolol in human plasma.
Conclusion
References
The Indispensable Role of Pindolol-d7 in Bioanalytical Accuracy: A Comparative Analysis
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of the analytical results obtained for the β-blocker Pindolol with and without the use of its stable isotope-labeled internal standard, Pindolol-d7. The data presented underscores the critical role of a deuterated internal standard in mitigating analytical variability and ensuring the reliability of results.
The Impact of Internal Standards on Analytical Performance
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative mass spectrometry. An ideal internal standard mimics the analyte's chemical and physical properties throughout sample preparation and analysis. This co-behavior allows it to compensate for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[1][2] The result is a significant improvement in the accuracy and precision of the analytical method.
In contrast, an analysis performed without an internal standard is susceptible to numerous sources of error. Any loss of analyte during sample processing, or fluctuations in instrument response, will directly impact the final calculated concentration, leading to less reliable and potentially erroneous data.
Comparison of Quantitative Results
The following table summarizes the expected validation parameters for the quantification of Pindolol using a validated UPLC-MS/MS method, comparing the performance with and without the use of this compound as an internal standard. The data for the method "With this compound" is based on a validated assay for Pindolol in human plasma. The "Without Internal Standard" data is a projection of the expected performance, illustrating the degradation in data quality when an internal standard is omitted.
| Validation Parameter | With this compound (Internal Standard) | Without Internal Standard (External Standard) | Justification for Difference |
| Accuracy (% Nominal) | 93.2% – 112.0% | 75% - 125% (Hypothetical) | This compound co-elutes and experiences similar matrix effects as Pindolol, allowing for accurate correction. Without it, uncorrected matrix effects and sample loss can lead to significant deviations from the true value.[1][3] |
| Precision (% CV / RSD) | < 15% | < 30% (Hypothetical) | The internal standard normalizes for variations in sample preparation and instrument response. Without this normalization, the variability between samples increases, resulting in poorer precision.[2] |
| Linearity (r²) | > 0.996 | > 0.98 (Hypothetical) | While a linear relationship can still be established, the increased variance at each concentration point without an internal standard typically leads to a lower coefficient of determination. |
| Reliability | High | Low | The use of a SIL-IS is a regulatory expectation for bioanalytical method validation and ensures data integrity. Assays without an internal standard are generally not considered robust enough for regulated bioanalysis. |
The Principle of Internal Standard Correction
The core advantage of using an internal standard is the use of response ratios. Instead of relying on the absolute signal of the analyte, the method calculates the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even when absolute signal intensities fluctuate due to factors like ion suppression.
References
The Isotope Effect of Pindolol-d7 in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of Pindolol and its deuterated analog, Pindolol-d7. While direct comparative experimental data for this compound is not extensively available in published literature, this document leverages established principles of drug metabolism and the kinetic isotope effect (KIE) to provide a predictive comparison. The information herein is intended to guide researchers in designing and interpreting metabolic studies involving deuterated compounds.
Introduction to Pindolol Metabolism
Pindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension.[1] Approximately 60-65% of an administered dose of Pindolol is metabolized in the liver, primarily through hydroxylation of the indole ring, followed by conjugation with glucuronic acid or sulfate.[1][2] The remaining 35-40% is excreted unchanged in the urine.[1] While the specific cytochrome P450 (CYP) isozymes responsible for Pindolol metabolism are not definitively identified in the provided search results, CYP2D6 is known to be involved in the metabolism of other beta-blockers like propranolol, suggesting a potential role.[3]
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The substitution of hydrogen with its heavier isotope, deuterium, at a metabolic soft spot on a drug molecule can significantly alter the rate of metabolism. This phenomenon is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes like cytochrome P450.[4][5][6] This can lead to a slower rate of metabolism, potentially resulting in:
-
Increased plasma exposure (AUC)
-
Longer half-life (t½)
-
Reduced formation of metabolites
-
Improved safety profile by minimizing toxic metabolites
-
More predictable patient-to-patient variability in drug levels [7]
Comparative Metabolic Profiles: Pindolol vs. This compound (Predictive)
The "d7" designation in this compound typically refers to the substitution of seven hydrogen atoms with deuterium on the isopropyl group. This group is a potential site for oxidative metabolism. A slowed metabolism at this site due to the KIE would be expected to alter the pharmacokinetic profile of the drug.
Table 1: Predicted Pharmacokinetic Parameters of Pindolol vs. This compound
| Parameter | Pindolol (Unlabeled) | This compound (Predicted) | Predicted Fold Change | Rationale |
| Metabolic Clearance (CLm) | High | Lower | 0.5 - 0.8 | Slower enzymatic cleavage of the C-D bond on the isopropyl group. |
| Half-life (t½) | ~3-4 hours | Longer | 1.2 - 2.0 | Reduced metabolic clearance leads to a longer residence time in the body. |
| Area Under the Curve (AUC) | Moderate | Higher | 1.2 - 2.0 | Slower elimination results in greater overall drug exposure. |
| Metabolite Formation | Standard | Reduced | < 1.0 | A direct consequence of the decreased rate of metabolism. |
Disclaimer: The values for this compound are predictive and based on the theoretical principles of the kinetic isotope effect. Actual values would need to be determined experimentally.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to compare the metabolic stability of Pindolol and this compound.
Objective: To determine the rate of metabolism of Pindolol and this compound in human liver microsomes.
Materials:
-
Pindolol and this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer and human liver microsomes. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add Pindolol or this compound to the master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound (Pindolol or this compound) in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizations
Caption: Predicted impact of deuteration on Pindolol metabolism.
Caption: Workflow for in vitro metabolic stability comparison.
Conclusion
The use of deuterated analogs like this compound presents a compelling strategy for optimizing the pharmacokinetic properties of a drug. Based on the principles of the kinetic isotope effect, it is predicted that this compound will exhibit a slower rate of metabolism compared to its non-deuterated counterpart, leading to a longer half-life and increased systemic exposure. The provided experimental protocol for an in vitro metabolic stability study offers a robust framework for empirically testing this hypothesis. Further in vivo studies would be necessary to fully characterize the pharmacokinetic profile of this compound and its potential clinical advantages.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
Justification for Utilizing Pindolol-d7 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development for regulatory submissions, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison to justify the selection of Pindolol-d7, a stable isotope-labeled (SIL) internal standard, over analogue internal standards for the bioanalysis of Pindolol.
Superior Performance of this compound as an Internal Standard
The fundamental advantage of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Pindolol. This structural similarity ensures that this compound co-elutes with Pindolol and behaves similarly during sample extraction, and ionization in the mass spectrometer. This minimizes variability and compensates for matrix effects more effectively than an analogue internal standard, which may have different extraction efficiencies and chromatographic retention times.
Key Advantages of this compound:
-
Reduced Matrix Effects: Minimizes the impact of sample matrix components on ionization efficiency, leading to more accurate and reliable data.
-
Improved Precision and Accuracy: The co-eluting nature of this compound provides superior correction for variations in sample preparation and instrument response.
-
Enhanced Robustness: Methods employing SIL internal standards are generally more rugged and transferable between laboratories.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.
Comparative Analysis: this compound vs. Analogue Internal Standard
While direct comparative experimental data between this compound and an analogue IS for Pindolol analysis is not extensively published, we can infer the expected performance based on established principles of bioanalysis and available data from a validated method using an analogue internal standard (Nadolol).
The following table summarizes the validation parameters for a UPLC-MS/MS method for Pindolol using an analogue IS (Nadolol). It is anticipated that a method using this compound would meet or exceed these performance characteristics due to the inherent advantages of a SIL IS.
Table 1: Bioanalytical Method Validation Data for Pindolol using an Analogue Internal Standard (Nadolol)
| Validation Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Intra-day | 0.2 (LLOQ) | 103.5 | 8.7 |
| 0.6 | 101.7 | 5.4 | |
| 75 | 98.9 | 2.1 | |
| 125 | 97.8 | 1.9 | |
| Inter-day | 0.2 (LLOQ) | 105.0 | 9.8 |
| 0.6 | 102.5 | 6.2 | |
| 75 | 99.7 | 3.5 | |
| 125 | 98.4 | 2.8 |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
Experimental Protocols
A robust bioanalytical method for the quantification of Pindolol in a biological matrix (e.g., human plasma) using this compound as an internal standard would typically involve the following steps:
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System: A validated UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Pindolol: To be determined (e.g., precursor ion -> product ion)
-
This compound: To be determined (e.g., precursor ion -> product ion)
-
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of Pindolol and a typical experimental workflow for a bioanalytical method using this compound.
Caption: Pindolol's dual action on the beta-adrenergic receptor signaling pathway.
Caption: A typical bioanalytical workflow for Pindolol quantification using this compound.
Conclusion
The use of this compound as an internal standard in bioanalytical methods for regulatory submissions is strongly justified. Its ability to mimic the behavior of the analyte, Pindolol, throughout the analytical process provides superior compensation for potential variabilities, including matrix effects, leading to highly accurate and precise data. This adherence to best practices in bioanalysis strengthens the reliability of pharmacokinetic data and facilitates a smoother regulatory review process. While methods using analogue internal standards can be validated, the use of a stable isotope-labeled internal standard like this compound represents the gold standard in quantitative bioanalysis.
Safety Operating Guide
Proper Disposal of Pindolol-d7 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pindolol-d7, a deuterated analog of the beta-blocker Pindolol, requires careful handling and disposal in accordance with local, state, and federal regulations. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Summary of Chemical and Safety Data
The disposal protocol for this compound is primarily dictated by its chemical properties and associated hazards. As a deuterated compound, its chemical reactivity is similar to its parent compound, Pindolol. The following table summarizes key quantitative data for Pindolol, which should be considered applicable to this compound for disposal purposes.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃D₇N₂O₂ | [1] |
| Molecular Weight | 255.36 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Oral LD50 (Rat) | 263 mg/kg | [3] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream. Adherence to the following procedural steps is essential for safe and compliant disposal.
1. Waste Identification and Segregation:
-
Labeling: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials). The label should include the chemical name ("this compound"), the hazard class (e.g., "Toxic," "Harmful if Swallowed"), and the date of accumulation.
-
Segregation: Do not mix this compound waste with other waste streams, such as biological, radioactive, or non-hazardous waste.[4] Incompatible chemicals should be kept separate to avoid dangerous reactions.
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
-
3. Containment:
-
Solid Waste: Collect solid this compound and contaminated materials in a durable, sealed container. A screw-cap plastic bottle or a designated hazardous waste bag is suitable.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a sealed, chemical-resistant container. The container must be compatible with the solvent used.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
5. Disposal:
-
Do Not Dispose in Regular Trash or Down the Drain: this compound must not be disposed of in the regular trash or poured down the sanitary sewer.[3] This practice is crucial to prevent environmental contamination.
-
Engage a Licensed Waste Management Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is essential for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Key Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles. Specific experimental protocols that generate this compound waste will vary, but the subsequent handling and disposal of the resulting waste material should consistently follow the steps detailed in this guide. The fundamental principle is to treat this compound as a chemical hazard and manage its disposal through approved institutional channels. For detailed information on handling spills or accidental exposure, refer to the Safety Data Sheet (SDS) for Pindolol.[3][5][6]
References
- 1. reed.edu [reed.edu]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. google.com [google.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Essential Safety and Logistical Information for Handling Pindolol-d7
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Pindolol-d7, a deuterated analog of the beta-adrenergic and serotonin receptor antagonist, Pindolol.[][2] Although deuterium labeling does not significantly alter the pharmacological hazards of the molecule, it is crucial to treat this compound with the same level of caution as its unlabeled counterpart due to its potential toxicity if swallowed or in contact with skin.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Pindolol is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[5][6][7] | To prevent skin contact. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] | To protect eyes from dust or splashes. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[8] | To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5][6][7] | To protect skin and personal clothing from contamination. |
Safe Handling and Engineering Controls
To minimize exposure, this compound should be handled with caution in a designated area.[3]
-
Engineering Controls : All weighing and solution preparation activities involving solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3][9] Use of process enclosures or local exhaust ventilation is recommended to keep airborne levels low.[9]
-
Hygiene Measures : Avoid direct contact with the product.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
-
Spill : For a dry spill, carefully scoop the material into a sealed container for disposal. Avoid generating dust. The area should then be decontaminated. For a solution spill, absorb the liquid with an inert material and place it in a sealed container for disposal.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention.[9]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[9] If irritation persists, seek medical advice.
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[10]
Storage and Disposal
Proper storage and disposal are essential to prevent environmental contamination and accidental exposure.
-
Storage : Store this compound in a tightly closed, light-resistant container in a cool, well-ventilated, and locked area.[3][9]
-
Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.[3] For unused medicine in a household setting, it is recommended to mix it with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[11] All personal information should be removed from the container label before disposal.[11]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound Handling.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. pogo.ca [pogo.ca]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
